K-252C
Description
6,7,12,13-tetrahydro-5H-indolo[2,3-a]pyrrolo[3,4-c]carbazol-5-one has been reported in Nocardiopsis, Streptomyces longisporoflavus, and other organisms with data available.
Properties
IUPAC Name |
3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaen-12-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O/c24-20-17-12(9-21-20)15-10-5-1-3-7-13(10)22-18(15)19-16(17)11-6-2-4-8-14(11)23-19/h1-8,22-23H,9H2,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEXUTNIFSHFQRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C4=CC=CC=C4NC3=C5C(=C2C(=O)N1)C6=CC=CC=C6N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801017989 | |
| Record name | Staurosporine aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85753-43-1 | |
| Record name | Staurosporinone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085753431 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Staurosporine aglycone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801017989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | K252c | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STAUROSPORINONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAJ5XS5HPF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
K-252c: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252c, also known as staurosporine aglycone, is a naturally occurring indolocarbazole alkaloid first isolated from the culture broth of Nocardiopsis sp.[1] It belongs to the same family as the well-known broad-spectrum protein kinase inhibitor, staurosporine. While sharing the same core indolo[2,3-a]carbazole chromophore, this compound, as the aglycone of staurosporine, exhibits a distinct inhibitory profile. This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, the signaling pathways it modulates, and the experimental approaches used to elucidate its function.
Core Mechanism of Action: Protein Kinase Inhibition
The primary mechanism of action of this compound is the inhibition of a range of protein kinases. Like other staurosporine analogs, it is believed to act as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase catalytic domain. This prevents the transfer of a phosphate group from ATP to the protein substrate, thereby blocking the downstream signaling cascade.
Primary Kinase Targets
This compound is a potent inhibitor of several serine/threonine and tyrosine kinases. Its principal targets include:
-
Protein Kinase C (PKC): this compound is a well-documented inhibitor of PKC.[1] It exhibits micromolar to submicromolar inhibitory activity against various PKC isozymes.[1]
-
Tropomyosin receptor kinase A (TrkA): this compound and its analogs are known to inhibit the neurotrophin signaling pathway by directly targeting the TrkA receptor tyrosine kinase.[2] This inhibition can block the cellular actions of Nerve Growth Factor (NGF).
Quantitative Inhibitory Profile
The inhibitory potency of this compound against various kinases has been determined in numerous studies. The following table summarizes the available quantitative data (IC50 values), providing a snapshot of its selectivity profile.
| Kinase Target | IC50 (µM) | Notes | Reference |
| Protein Kinase C (PKC) (rat brain) | 0.214 | Original finding. | [1] |
| Protein Kinase C (PKC) | 0.68 | Confirmation of inhibitory activity. | [1] |
| Protein Kinase C (PKC) | 2.45 | Determined in a separate study. | [1] |
| Protein Kinase A (PKA) | ~25.7 | Approximately 10-fold less potent than against PKC. | [1] |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Potent inhibitor | Specific IC50 not consistently reported, but noted as a target. | [1] |
| Myosin Light Chain Kinase (MLCK) | Inhibitor | Specific IC50 not consistently reported. | [1] |
| cGMP-dependent protein kinase (PKG) | Inhibitor | Specific IC50 not consistently reported. | [1] |
Signaling Pathway Modulation
By inhibiting key kinases, this compound disrupts critical cellular signaling pathways involved in cell growth, differentiation, and survival.
Inhibition of the Protein Kinase C (PKC) Signaling Pathway
PKC is a family of serine/threonine kinases that play a central role in various signal transduction cascades. Upon activation by diacylglycerol (DAG) and Ca2+, PKC phosphorylates a wide range of substrate proteins, leading to diverse cellular responses. This compound, by inhibiting PKC, can block these downstream events.
Inhibition of the TrkA Signaling Pathway
The TrkA receptor is a receptor tyrosine kinase that is activated by Nerve Growth Factor (NGF). The binding of NGF to TrkA leads to receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This creates docking sites for various adaptor proteins and enzymes, initiating downstream signaling cascades such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal survival and differentiation. This compound directly inhibits the kinase activity of TrkA, thereby blocking these neurotrophic signals.
Experimental Protocols
The characterization of this compound's mechanism of action relies on a variety of biochemical and cellular assays.
In Vitro Kinase Assay (General Protocol)
In vitro kinase assays are essential for determining the direct inhibitory effect of this compound on purified kinases and for calculating IC50 values. A common method is the radiometric filter binding assay.
Principle: This assay measures the incorporation of radiolabeled phosphate (from [γ-³²P]ATP) into a specific substrate peptide by the kinase. The amount of radioactivity incorporated is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Purified kinase (e.g., PKC, TrkA)
-
Specific substrate peptide
-
This compound (dissolved in DMSO)
-
[γ-³²P]ATP
-
Kinase reaction buffer (containing MgCl₂, ATP, and other necessary cofactors)
-
Phosphocellulose filter paper
-
Wash buffer (e.g., phosphoric acid)
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase, substrate peptide, and kinase buffer.
-
Add varying concentrations of this compound or vehicle (DMSO) to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at the optimal temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose filter paper.
-
Wash the filter papers extensively with the wash buffer to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the filter papers using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Cellular Assay: Western Blotting for Phospho-Protein Levels
Cell-based assays are crucial to confirm that this compound can inhibit its target kinases within a cellular context and to study its effects on downstream signaling events. Western blotting is a widely used technique to assess the phosphorylation state of specific proteins.
Principle: This method uses phospho-specific antibodies to detect the phosphorylated form of a target protein in cell lysates. A decrease in the level of the phosphorylated protein in the presence of this compound indicates inhibition of the upstream kinase.
Materials:
-
Cell line of interest (e.g., PC12 cells for TrkA signaling)
-
This compound
-
Cell culture medium and reagents
-
Stimulating agent (e.g., NGF for TrkA activation)
-
Lysis buffer
-
Primary antibodies (phospho-specific and total protein)
-
Secondary antibody (HRP-conjugated)
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to the desired confluency.
-
Pre-treat the cells with various concentrations of this compound or vehicle for a specific duration.
-
Stimulate the cells with the appropriate agonist (e.g., NGF) to activate the signaling pathway of interest.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody (e.g., anti-phospho-TrkA).
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative levels of the phosphorylated protein.
Experimental Workflow for Kinase Inhibitor Characterization
The characterization of a kinase inhibitor like this compound typically follows a structured workflow, moving from initial screening to detailed mechanistic studies.
References
K-252c as a Protein Kinase C Inhibitor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-252c, an aglycone of staurosporine, is a member of the indolocarbazole family of alkaloids.[1] While its counterparts, staurosporine, K-252a, and K-252b, exhibit more potent inhibitory activities, this compound is a recognized inhibitor of Protein Kinase C (PKC) with activity in the low micromolar to nanomolar range.[1][2] This technical guide provides an in-depth overview of this compound's function as a PKC inhibitor, including its mechanism of action, inhibitory constants, and relevant experimental protocols. The information is intended to support researchers and professionals in the fields of cell signaling, pharmacology, and drug development in their investigation and application of this compound.
Introduction to this compound and Protein Kinase C
This compound is a naturally derived indolocarbazole that has garnered interest for its inhibitory effects on various protein kinases, most notably Protein Kinase C.[1] PKC represents a family of serine/threonine kinases that are integral to a multitude of cellular signaling pathways, regulating processes such as gene expression, cell proliferation, and apoptosis.[3] The PKC family is categorized into three main groups based on their activation requirements: conventional (cPKC), novel (nPKC), and atypical (aPKC) isoforms.[3] The ability to modulate PKC activity is of significant interest in both basic research and therapeutic development.
Mechanism of Action
This compound functions as an ATP-competitive inhibitor of Protein Kinase C.[4][5] This mechanism of action is characteristic of many indolocarbazole-based kinase inhibitors. By binding to the ATP-binding pocket of the PKC catalytic domain, this compound prevents the binding of ATP, the phosphate donor, thereby inhibiting the phosphorylation of PKC substrates. Kinetic studies of related indolocarbazoles have shown that this inhibition can be complex, sometimes exhibiting characteristics that are not purely competitive with respect to the protein substrate.[6][7]
Quantitative Data: Inhibitory Activity of this compound
| Parameter | Value | Source(s) |
| IC50 (PKC, mixed isozymes) | 214 nM | [2] |
| IC50 (PKC, mixed isozymes) | 680 nM | [1] |
| IC50 (PKC, mixed isozymes) | 2.45 µM | [1] |
Note: One study has indicated that this compound exhibits micromolar and submicromolar inhibitory activity against seven different PKC isoenzymes, though specific values were not provided.[1]
This compound also demonstrates activity against other protein kinases, highlighting a degree of non-selectivity.
| Kinase | Inhibitory Activity | Source(s) |
| Protein Kinase A (PKA) | ~10-fold less potent inhibition than against PKC | [1] |
| Ca2+/calmodulin kinase II | Potent inhibitor | [1] |
| Myosin light chain kinase | Inhibitor | [1] |
| cGMP-dependent protein kinase (PKG) | Inhibitor | [1] |
Furthermore, this compound has been observed to inhibit certain non-kinase enzymes, such as β-lactamase, chymotrypsin, and malate dehydrogenase.[1]
Experimental Protocols: In Vitro PKC Inhibition Assay
The following is a generalized protocol for determining the inhibitory activity of this compound against Protein Kinase C in an in vitro setting. This protocol is a composite based on standard kinase assay methodologies and should be optimized for specific laboratory conditions and reagents.[8][9][10]
4.1. Materials and Reagents
-
Purified, active Protein Kinase C (specific isozyme or mixed preparation)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
PKC substrate (e.g., a specific peptide substrate or histone H1)
-
ATP (radiolabeled [γ-³²P]ATP or for non-radioactive assays, unlabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT, and appropriate concentrations of CaCl₂ and phospholipids like phosphatidylserine and diacylglycerol for conventional and novel PKCs)
-
Stop solution (e.g., EDTA solution to chelate Mg²⁺, or phosphoric acid)
-
96-well microplate
-
Apparatus for detecting phosphorylation (e.g., scintillation counter for radioactive assays, or a microplate reader for colorimetric or fluorescence-based assays)
4.2. Assay Procedure
-
Prepare this compound Dilutions: Create a serial dilution of this compound in the kinase reaction buffer to achieve a range of final concentrations for IC50 determination. Include a vehicle control (e.g., DMSO) without the inhibitor.
-
Reaction Setup: In a 96-well microplate, add the following components in order:
-
Kinase reaction buffer
-
PKC substrate
-
Diluted this compound or vehicle control
-
Purified PKC enzyme
-
-
Pre-incubation: Gently mix the components and pre-incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at the optimal temperature (e.g., 30°C) for a predetermined time (e.g., 15-30 minutes), ensuring the reaction proceeds within the linear range.
-
Terminate Reaction: Stop the reaction by adding the stop solution.
-
Detection: Determine the extent of substrate phosphorylation using an appropriate method. For radioactive assays, this involves capturing the phosphorylated substrate on a membrane and quantifying the radioactivity using a scintillation counter. For non-radioactive assays, follow the manufacturer's instructions for the specific detection reagents.
-
Data Analysis: Calculate the percentage of PKC inhibition for each this compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
5.1. Signaling Pathway
Caption: Canonical PKC signaling pathway and the point of inhibition by this compound.
5.2. Experimental Workflow
Caption: Workflow for an in vitro PKC inhibition assay using this compound.
5.3. Selectivity Profile
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. K-252b, c and d, potent inhibitors of protein kinase C from microbial origin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. ATP competitive protein kinase C inhibitors demonstrate distinct state-dependent inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Enzyme Assays for Protein Kinase C Activity | Springer Nature Experiments [experiments.springernature.com]
K-252c: A Technical Guide to its Role in Neurotrophin Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252c, an indolocarbazole alkaloid, has garnered significant interest within the scientific community for its potent and selective inhibition of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors. This technical guide provides an in-depth exploration of this compound's mechanism of action, its impact on critical downstream signaling cascades, and detailed experimental protocols for its application in research settings. The information presented herein is intended to serve as a comprehensive resource for professionals engaged in neurobiology research and the development of novel therapeutics targeting neurotrophin pathways.
Core Mechanism of Action: Inhibition of Trk Receptor Tyrosine Kinases
Neurotrophins, a family of growth factors including Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), exert their diverse effects on neuronal survival, differentiation, and synaptic plasticity through binding to and activating their respective Trk receptors: TrkA, TrkB, and TrkC. This activation triggers the intrinsic tyrosine kinase activity of the receptors, leading to autophosphorylation and the initiation of downstream intracellular signaling cascades.
This compound and its analogues, such as K-252a, function as potent ATP-competitive inhibitors of the Trk receptor tyrosine kinases. By binding to the ATP-binding pocket of the kinase domain, this compound effectively blocks the autophosphorylation of the receptor, thereby preventing the subsequent recruitment and activation of downstream signaling molecules. This targeted inhibition makes this compound a valuable tool for dissecting the intricate roles of Trk signaling in various physiological and pathological processes.
Quantitative Data: Inhibitory Potency of K-252 Analogues
| Kinase | IC50 (nM) |
| TrkA | ~3 |
| Protein Kinase C (PKC) | ~20 |
| Protein Kinase A (PKA) | ~25 |
| Ca2+/calmodulin-dependent protein kinase II | ~25 |
Note: The IC50 values presented are for K-252a and serve as an approximation for the potency of this compound. Actual values for this compound may vary.
Impact on Downstream Signaling Pathways
The inhibition of Trk receptor activation by this compound has profound effects on the key signaling pathways that mediate the biological functions of neurotrophins. These include the Ras/MAPK, PI3K/Akt, and NF-κB pathways.
The Ras/MAPK Pathway
The Ras/Mitogen-Activated Protein Kinase (MAPK) pathway is crucial for neuronal differentiation, neurite outgrowth, and survival. Upon Trk receptor activation, adaptor proteins such as Shc and Grb2 are recruited, leading to the activation of the small G-protein Ras. This initiates a phosphorylation cascade involving Raf, MEK, and ERK (extracellular signal-regulated kinase). Activated ERK translocates to the nucleus to regulate gene expression. This compound, by blocking the initial Trk autophosphorylation, effectively abrogates the activation of this entire cascade.
The PI3K/Akt Pathway
The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a critical mediator of cell survival and growth. Activated Trk receptors recruit and activate PI3K, which in turn generates phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger to activate Akt (also known as Protein Kinase B). Activated Akt then phosphorylates a variety of downstream targets to promote cell survival by inhibiting apoptosis. This compound's inhibition of Trk receptors prevents the activation of PI3K and the subsequent pro-survival signaling through Akt.
The Cellular Targets of K-252c: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252c, also known as staurosporine aglycone, is a metabolite produced by various actinomycete species. It belongs to the indolocarbazole class of alkaloids, a group of compounds renowned for their potent biological activities.[1] As a cell-permeable compound, this compound has garnered significant interest within the research community for its ability to modulate key cellular signaling pathways through the inhibition of a range of protein kinases and other enzymes. This technical guide provides a comprehensive overview of the known cellular targets of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of the associated signaling pathways to support further investigation and drug development efforts.
Core Cellular Targets: A Quantitative Overview
This compound is a broad-spectrum inhibitor, primarily targeting serine/threonine protein kinases. Its inhibitory activity extends to several key regulators of cellular processes. Furthermore, studies have revealed its capacity to inhibit certain non-kinase enzymes. The following tables summarize the quantitative data available for the primary cellular targets of this compound.
Protein Kinase Inhibition
| Target Enzyme | IC50 (µM) | Source(s) |
| Protein Kinase C (PKC) | 0.214 - 2.45 | [2][3] |
| Protein Kinase A (PKA) | 25.7 | [4] |
| Ca2+/calmodulin kinase II (CaMKII) | General Inhibition Reported | [2] |
| Myosin Light Chain Kinase (MLCK) | General Inhibition Reported | [2] |
| cGMP-dependent Protein Kinase (PKG) | General Inhibition Reported | [2] |
Non-Kinase Enzyme Inhibition
| Target Enzyme | IC50 (µM) | Source(s) |
| β-Lactamase | 8 | [4][5] |
| Chymotrypsin | 10 | [4][5] |
| Malate Dehydrogenase | 8 | [4][5] |
Tropomyosin Receptor Kinase (Trk) Inhibition
This compound and its analogs are known to be potent inhibitors of the Trk family of neurotrophin receptors.[6] While specific IC50 values for this compound are not extensively reported, its inhibitory action is characterized by the prevention of receptor autophosphorylation, a critical step in the activation of downstream signaling cascades.
Signaling Pathways Modulated by this compound
The inhibitory action of this compound on its primary targets has significant implications for several critical cellular signaling pathways. The following diagrams, generated using the DOT language for Graphviz, illustrate the points of intervention by this compound.
Protein Kinase C (PKC) Signaling Pathway
The PKC family of kinases are central regulators of a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound's inhibition of PKC disrupts the downstream signaling cascade.
Caption: this compound inhibits the activity of Protein Kinase C (PKC).
Tropomyosin Receptor Kinase (Trk) Signaling Pathway
Trk receptors are crucial for neuronal survival, differentiation, and synaptic plasticity. This compound's interference with Trk autophosphorylation blocks the initiation of these vital signaling events.
Caption: this compound inhibits the autophosphorylation of Trk receptors.
Detailed Methodologies for Key Experiments
The determination of the inhibitory activity of this compound against its various targets relies on specific and robust experimental protocols. The following sections provide detailed methodologies for assays commonly used to characterize the interaction of this compound with its primary targets.
Protein Kinase C (PKC) Inhibition Assay
This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by PKC.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
[γ-³²P]ATP
-
Phosphocellulose paper (e.g., P81)
-
Scintillation counter and scintillation fluid
-
Stopping solution (e.g., 75 mM phosphoric acid)
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with the stopping solution to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of ³²P incorporated into the substrate using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
β-Lactamase Inhibition Assay
This spectrophotometric assay measures the inhibition of β-lactamase activity using a chromogenic substrate.
Materials:
-
Purified β-lactamase enzyme
-
Nitrocefin (chromogenic substrate) stock solution
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 50 mM sodium phosphate buffer, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 486 nm
Procedure:
-
Prepare a reaction mixture in a microplate well containing the assay buffer and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the β-lactamase enzyme to each well and pre-incubate at room temperature for a defined period (e.g., 10-15 minutes).
-
Initiate the reaction by adding the nitrocefin substrate.
-
Immediately measure the change in absorbance at 486 nm over time in a kinetic mode. The hydrolysis of nitrocefin results in a color change.
-
Determine the initial reaction velocity (rate of change in absorbance) for each concentration of this compound.
-
Calculate the percentage of inhibition and the IC50 value as described for the PKC assay.
Chymotrypsin Inhibition Assay
This assay determines the inhibitory effect of this compound on the proteolytic activity of chymotrypsin.
Materials:
-
Purified chymotrypsin enzyme
-
Chymotrypsin substrate (e.g., N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Spectrophotometer capable of measuring absorbance at 405 nm
Procedure:
-
In a microplate, combine the assay buffer and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the chymotrypsin enzyme and pre-incubate at 37°C for a specified time.
-
Initiate the reaction by adding the chymotrypsin substrate.
-
Measure the absorbance at 405 nm at regular intervals to monitor the release of p-nitroaniline.
-
Calculate the initial reaction velocity from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition and the IC50 value.
Malate Dehydrogenase Inhibition Assay
This assay measures the inhibition of malate dehydrogenase by monitoring the oxidation of NADH.
Materials:
-
Purified malate dehydrogenase enzyme
-
Oxaloacetate substrate
-
NADH
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture in a cuvette containing the assay buffer, NADH, and varying concentrations of this compound (or DMSO as a vehicle control).
-
Add the malate dehydrogenase enzyme and incubate for a short period.
-
Initiate the reaction by adding oxaloacetate.
-
Monitor the decrease in absorbance at 340 nm as NADH is oxidized to NAD+.
-
Determine the initial reaction velocity from the linear phase of the reaction.
-
Calculate the percentage of inhibition and the IC50 value.
Experimental Workflow for Target Inhibition Screening
The following diagram illustrates a general workflow for screening and characterizing the inhibitory activity of a compound like this compound against a panel of cellular targets.
Caption: A typical workflow for characterizing an inhibitor.
Conclusion
This compound is a versatile molecular probe and a potential therapeutic lead that exerts its biological effects through the inhibition of a range of cellular targets. Its primary targets are protein kinases, most notably Protein Kinase C, which positions it as a significant modulator of cellular signaling. Furthermore, its activity against Trk receptors and a selection of non-kinase enzymes highlights its broad-spectrum inhibitory profile. The quantitative data, signaling pathway diagrams, and detailed experimental methodologies presented in this guide offer a comprehensive resource for researchers and drug development professionals. A thorough understanding of the cellular targets of this compound is paramount for the design of more selective and potent inhibitors and for the exploration of their full therapeutic potential.
References
- 1. This compound [shop.labclinics.com]
- 2. biolinks.co.jp [biolinks.co.jp]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. K252c | PKC inhibitor | Hello Bio [hellobio.com]
- 6. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to K-252c: The Aglycone Core of Staurosporine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of K-252c, a pivotal molecule in kinase inhibitor research. As the aglycone of the potent, broad-spectrum kinase inhibitor staurosporine, this compound serves as both a valuable research tool and a foundational scaffold for the development of novel therapeutics. This document details its chemical nature, mechanism of action, biological activity, and the experimental protocols used for its characterization.
Introduction: Unveiling the Core Structure
This compound, also known as staurosporinone, is a naturally occurring indolocarbazole alkaloid first isolated from the culture broths of Nocardiopsis sp.[1][2]. It is structurally defined as the aglycone (non-sugar component) of staurosporine, a well-known and potent inhibitor of a wide array of protein kinases[3][4]. In the natural biosynthetic pathway, this compound is the direct precursor to staurosporine, which is formed by the glycosylation of the this compound core[4]. The inhibitory activity of this class of molecules resides in the rigid indolocarbazole moiety, making this compound a subject of significant interest for understanding the fundamental structure-activity relationships of kinase inhibition[3].
References
- 1. The total synthesis of this compound (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]
- 2. K-252b, c AND d, POTENT INHIBITORS OF PROTEIN KINASE C FROM MICROBIAL ORIGIN [jstage.jst.go.jp]
- 3. biolinks.co.jp [biolinks.co.jp]
- 4. Staurosporine - Wikipedia [en.wikipedia.org]
K-252c: A Technical Guide to its Biological Activity and Function
For Researchers, Scientists, and Drug Development Professionals
Abstract
K-252c, an indolocarbazole alkaloid and the aglycone of staurosporine, is a potent, cell-permeable inhibitor of a variety of protein kinases.[1] Primarily recognized for its significant inhibition of Protein Kinase C (PKC), this compound also demonstrates activity against other serine/threonine and tyrosine kinases, albeit with varying degrees of potency. This technical guide provides an in-depth overview of the biological activity of this compound, detailing its mechanism of action, impact on critical signaling pathways, and its functional consequences in cellular processes such as apoptosis and cell adhesion. Quantitative data on its inhibitory profile are presented, alongside detailed protocols for key experimental assays and visual representations of the signaling pathways it modulates.
Introduction
This compound belongs to the K-252 family of microbial alkaloids, which are known for their diverse biological activities, including antifungal, antimicrobial, and antitumor properties.[1] Structurally, it is the aglycone of staurosporine, lacking the sugar moiety.[1] Its primary mechanism of action is the inhibition of protein kinases by competing with ATP for binding to the catalytic domain.[2] This broad-spectrum inhibitory activity has made this compound and its analogues valuable tools for studying cellular signaling and has positioned them as potential scaffolds for the development of more selective kinase inhibitors for therapeutic applications.
Mechanism of Action
This compound exerts its biological effects primarily through the inhibition of protein kinases. The indolocarbazole core structure is crucial for this activity, as it mimics the purine ring of ATP, allowing it to bind to the ATP-binding site within the catalytic domain of kinases.[2] While it is a potent inhibitor of a range of kinases, its selectivity profile is a key consideration for its experimental application.
Quantitative Data: Kinase Inhibition Profile
The inhibitory activity of this compound against various protein kinases is summarized in the table below. The IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.
| Kinase Target | Reported IC50 Values (µM) | Reference(s) |
| Protein Kinase C (PKC) | 0.214, 0.68, 2.45 | [1] |
| Protein Kinase A (PKA) | ~10-fold less potent than PKC | [1] |
| cGMP-dependent protein kinase (PKG) | Inhibition reported | [1] |
| Ca2+/calmodulin kinase II | Potent inhibition reported | [1] |
| Myosin light chain kinase (MLCK) | Inhibition reported | [1] |
Key Signaling Pathways Modulated by this compound
This compound's broad kinase inhibitory profile allows it to interfere with multiple critical signaling pathways. The two most well-documented pathways are the Protein Kinase C (PKC) signaling cascade and the neurotrophin signaling pathway mediated by Tropomyosin receptor kinases (Trk).
Inhibition of the Protein Kinase C (PKC) Signaling Pathway
PKC is a family of serine/threonine kinases that play a central role in transducing signals involved in cell proliferation, differentiation, apoptosis, and cell adhesion. This compound is a potent inhibitor of PKC.[1] By blocking PKC activity, this compound can disrupt the downstream phosphorylation of numerous substrate proteins, leading to various cellular responses.
Interference with Neurotrophin Signaling via Trk Receptors
Neurotrophins are a family of growth factors essential for the survival, development, and function of neurons. They exert their effects by binding to and activating Tropomyosin receptor kinases (TrkA, TrkB, and TrkC). K-252 compounds, including this compound, are known to inhibit the tyrosine kinase activity of Trk receptors.[3] This inhibition blocks the downstream signaling cascades, such as the Ras-MAPK and PI3K-Akt pathways, which are crucial for neuronal survival and differentiation.
Biological Functions and Cellular Effects
The inhibition of key signaling pathways by this compound translates into several observable cellular effects.
-
Induction of Apoptosis: this compound and its parent compound, staurosporine, are well-established inducers of apoptosis in various cell types. The mechanism is complex and can involve both caspase-dependent and -independent pathways. Inhibition of pro-survival kinases like PKC and Akt can tip the cellular balance towards apoptosis.
-
Inhibition of Cell Adhesion: this compound has been shown to inhibit the cell adhesion of certain cell lines, such as EL-4 and IL-2.[1] This effect is likely mediated through the inhibition of PKC isoforms that are involved in regulating the function of adhesion molecules.
-
Antitumor Activity: The pro-apoptotic and anti-proliferative effects of this compound contribute to its observed antitumor properties.
-
Antifungal and Antimicrobial Effects: The broader family of K-252 alkaloids exhibits antifungal and antimicrobial activities, although this is a less explored area for this compound specifically.[1]
Experimental Protocols
Detailed methodologies for key experiments cited in the literature are provided below.
Protein Kinase C (PKC) Inhibition Assay
This protocol is a generalized procedure for determining the in vitro inhibitory activity of this compound against PKC.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., myelin basic protein or a specific peptide substrate)
-
This compound stock solution (in DMSO)
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
[γ-³²P]ATP
-
Phosphatidylserine and diacylglycerol (for PKC activation)
-
Phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, phosphatidylserine, and diacylglycerol.
-
Add varying concentrations of this compound or DMSO (vehicle control) to the reaction mixture.
-
Initiate the kinase reaction by adding purified PKC enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the incorporated radioactivity on the phosphocellulose paper using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.
Neutrophil Adhesion Assay
This protocol outlines a method to assess the effect of this compound on neutrophil adhesion.
Materials:
-
Isolated human neutrophils
-
Endothelial cells (e.g., HUVECs) cultured in multi-well plates
-
This compound stock solution (in DMSO)
-
Fluorescent label for neutrophils (e.g., Calcein-AM)
-
Appropriate cell culture medium
-
Fluorescence plate reader
Procedure:
-
Culture endothelial cells to confluence in multi-well plates.
-
Isolate neutrophils from fresh human blood.
-
Label the neutrophils with a fluorescent dye according to the manufacturer's instructions.
-
Pre-treat the labeled neutrophils with various concentrations of this compound or DMSO for a specified time.
-
Add the pre-treated neutrophils to the endothelial cell monolayers.
-
Incubate for a defined period (e.g., 30-60 minutes) to allow for adhesion.
-
Gently wash the wells to remove non-adherent neutrophils.
-
Quantify the number of adherent neutrophils by measuring the fluorescence intensity in each well using a fluorescence plate reader.
-
Calculate the percentage of adhesion inhibition for each this compound concentration.
K-562 Cell Culture and Bleb Assay (General Apoptosis Morphology)
Materials:
-
K-562 cell line
-
RPMI-1640 medium supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
-
This compound stock solution (in DMSO)
-
Apoptosis-inducing agent (e.g., staurosporine as a positive control)
-
Microscopy slides and coverslips
-
Fluorescence microscope
-
Apoptosis staining reagents (e.g., Annexin V-FITC and Propidium Iodide)
Procedure:
-
Culture K-562 cells in suspension in RPMI-1640 medium at 37°C in a 5% CO2 incubator.
-
Seed the cells at a desired density in multi-well plates.
-
Treat the cells with various concentrations of this compound, a positive control for apoptosis, or DMSO for a specified time course (e.g., 6, 12, 24 hours).
-
At each time point, harvest a small aliquot of cells.
-
Observe the cells under a phase-contrast microscope for morphological changes characteristic of apoptosis, such as cell shrinkage, rounding, and membrane blebbing.
-
For quantitative analysis, stain the cells with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Analyze the stained cells by flow cytometry or fluorescence microscopy to quantify the percentage of apoptotic cells.
Conclusion
This compound is a valuable pharmacological tool for the study of protein kinase-mediated signaling pathways. Its potent inhibitory activity against PKC and Trk receptors, leading to the induction of apoptosis and modulation of cell adhesion, underscores its potential as a lead compound in drug discovery, particularly in the areas of oncology and neurobiology. This technical guide provides a comprehensive overview of the current knowledge of this compound's biological activity and function, offering researchers, scientists, and drug development professionals a foundational resource for their work with this important indolocarbazole alkaloid. Further research into the specific downstream targets of this compound and the development of more selective analogues will continue to refine our understanding of its therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. Kinetic analysis of protein kinase C inhibition by staurosporine: evidence that inhibition entails inhibitor binding at a conserved region of the catalytic domain but not competition with substrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
K-252c: A Technical Guide to its Application as a Signaling Pathway Modulator
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252c, also known as staurosporinone, is a naturally occurring indolocarbazole alkaloid first isolated from the culture broth of Nocardiopsis sp.[1] As an aglycone of staurosporine, it shares the core indolo[2,3-a]carbazole chromophore responsible for the biological activity of this class of compounds.[1] While its analogues, K-252a and K-252b, exhibit higher inhibitory activities, this compound has demonstrated efficacy in the low micromolar range, making it a valuable tool compound for studying various signaling pathways.[1] This technical guide provides an in-depth overview of this compound, its mechanism of action, quantitative data on its inhibitory effects, and detailed experimental protocols for its use in cell signaling research.
Mechanism of Action and Target Profile
This compound functions primarily as a cell-permeable protein kinase inhibitor.[1] Its inhibitory activity is concentrated on the indolocarbazole moiety, which competes with ATP for the binding site on various kinases. While it is often categorized as a Protein Kinase C (PKC) inhibitor, it exhibits a broader spectrum of activity against several serine/threonine and tyrosine kinases.
Quantitative Inhibitory Data
The inhibitory potency of this compound has been quantified against a range of kinases and other enzymes. The half-maximal inhibitory concentration (IC50) values provide a standardized measure of its efficacy.
| Target Enzyme | IC50 (µM) | Reference |
| Protein Kinase C (PKC) | 0.214 | [2] |
| Protein Kinase C (PKC) | 0.68 | [1] |
| Protein Kinase C (PKC) | 2.45 | [1] |
| Protein Kinase A (PKA) | ~2.45 (10-fold less potent than against PKC) | [1] |
| β-lactamase | 8 | [1] |
| Chymotrypsin | 10 | [1] |
| Malate Dehydrogenase | 8 | [1] |
Key Signaling Pathways Modulated by this compound
This compound has been shown to be a modulator of several critical signaling pathways, primarily through its inhibition of key protein kinases.
Protein Kinase C (PKC) Signaling Pathway
The PKC family of serine/threonine kinases plays a crucial role in a multitude of cellular processes, including proliferation, differentiation, and apoptosis. This compound is a well-documented inhibitor of PKC.[1]
Neurotrophin-Trk Signaling Pathway
Neurotrophins are a family of growth factors that regulate the development, survival, and function of neurons. They exert their effects by binding to Tropomyosin receptor kinases (Trk), a family of receptor tyrosine kinases. This compound and its analogs are known to inhibit the kinase activity of Trk receptors.
Experimental Protocols
The following are detailed methodologies for key experiments where this compound can be utilized as a tool compound.
Protein Kinase C (PKC) Inhibition Assay
This protocol outlines a radiometric filter-binding assay to measure the inhibition of PKC activity by this compound.
Materials:
-
Purified PKC enzyme
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
This compound
-
Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM CaCl2)
-
Lipid activator (e.g., Phosphatidylserine and Diacylglycerol)
-
[γ-³²P]ATP
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing assay buffer, lipid activator, and PKC substrate peptide.
-
Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) to the reaction mixture. Include a control with solvent only.
-
Initiate the kinase reaction by adding purified PKC enzyme and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes).
-
Stop the reaction by spotting an aliquot of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 papers extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity retained on the P81 papers using a scintillation counter.
-
Calculate the percentage of PKC inhibition for each concentration of this compound and determine the IC50 value.
Trk Receptor Kinase Inhibition Assay
This protocol describes an in vitro kinase assay to assess the inhibitory effect of this compound on Trk receptor tyrosine kinase activity.
Materials:
-
Recombinant Trk kinase domain (e.g., TrkA, TrkB, or TrkC)
-
Tyrosine kinase substrate (e.g., poly(Glu, Tyr) 4:1)
-
This compound
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MnCl2, 1 mM DTT)
-
[γ-³²P]ATP
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Prepare a reaction mixture containing kinase buffer and the tyrosine kinase substrate.
-
Add serial dilutions of this compound to the reaction mixture, including a vehicle control.
-
Start the reaction by adding the recombinant Trk kinase domain and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified duration (e.g., 15-30 minutes).
-
Terminate the reaction by adding cold trichloroacetic acid (TCA) to precipitate the proteins and the phosphorylated substrate.
-
Collect the precipitate by filtering the reaction mixture through glass fiber filters.
-
Wash the filters to remove unincorporated radiolabeled ATP.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
Determine the percentage of Trk kinase inhibition at each this compound concentration and calculate the IC50.
Cell-Based Apoptosis Assay
This protocol utilizes Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry to measure this compound-induced apoptosis.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a desired period (e.g., 24-48 hours). Include an untreated control.
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in the provided Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells promptly using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Antiviral Plaque Reduction Assay (Human Cytomegalovirus - HCMV)
This protocol describes a method to evaluate the antiviral activity of this compound against HCMV.
Materials:
-
Human foreskin fibroblast (HFF) cells
-
HCMV stock
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
This compound
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
Formalin (for fixing)
Procedure:
-
Plate HFF cells in multi-well plates to form a confluent monolayer.
-
Infect the cell monolayers with a known titer of HCMV for a 1-2 hour adsorption period.
-
Remove the virus inoculum and wash the cells.
-
Add an overlay medium containing different concentrations of this compound. Include a no-drug control.
-
Incubate the plates for 7-14 days to allow for plaque formation.
-
Fix the cells with formalin.
-
Stain the cells with crystal violet to visualize the plaques.
-
Count the number of plaques in each well.
-
Calculate the percentage of plaque reduction for each this compound concentration compared to the control and determine the EC50 (50% effective concentration).
Experimental and Logical Workflow Visualization
The following diagram illustrates a general workflow for investigating the inhibitory effects of a compound like this compound on a specific kinase and its downstream cellular consequences.
Conclusion
This compound is a versatile and potent tool compound for the investigation of various signaling pathways. Its well-characterized inhibitory activity against PKC and Trk receptors, coupled with its effects on apoptosis and viral replication, makes it a valuable asset for researchers in cell biology, neuroscience, and drug discovery. The protocols and data presented in this guide provide a solid foundation for the effective utilization of this compound in a laboratory setting. As with any kinase inhibitor, it is crucial to consider its potential off-target effects and to use appropriate controls to ensure the validity of experimental findings.
References
Methodological & Application
Application Notes and Protocols for Apoptosis Assay Using K-252c
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252c, an aglycone of staurosporine, is a potent, cell-permeable protein kinase inhibitor that has been shown to induce apoptosis in various cell lines, including leukemia cells.[1] Its mechanism of action involves the inhibition of a broad range of protein kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), Pim kinases, and Tyrosine Kinase (Trk) receptors.[1][2][3] This application note provides a detailed protocol for utilizing this compound to induce and quantify apoptosis in cultured cells, along with data presentation guidelines and a summary of the underlying signaling pathways.
Mechanism of Action
This compound exerts its pro-apoptotic effects primarily through the inhibition of key survival signaling pathways. By blocking the activity of protein kinases such as PKC and Pim kinases, this compound can disrupt downstream signaling cascades that promote cell survival and proliferation.[1][3] Inhibition of these kinases can lead to the activation of the intrinsic apoptotic pathway, characterized by mitochondrial dysfunction, cytochrome c release, and subsequent activation of caspase-9 and the executioner caspase-3.[4][5]
Quantitative Data Summary
The following tables summarize the inhibitory concentrations of this compound on key protein kinases and provide a general guideline for concentrations and time points used to induce apoptosis, based on data for this compound and the closely related compound, staurosporine. Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific cell line and experimental setup.
Table 1: Inhibitory Activity of this compound against Protein Kinases
| Target Kinase | IC50 (µM) | Reference |
| Protein Kinase C (PKC) | 2.45 | [2] |
| Protein Kinase A (PKA) | 25.7 | [2] |
Table 2: General Guidelines for this compound Concentration and Incubation Time for Apoptosis Induction (Based on this compound and Staurosporine Data)
| Cell Type | This compound Concentration (µM) | Incubation Time (hours) | Apoptosis Detection Method |
| Human Leukemia (e.g., K562) | 1 - 10 | 12 - 48 | Annexin V/PI Staining, Caspase-3 Activity |
| Human Colon Adenocarcinoma | 0.1 - 1 | 24 - 48 | DNA Laddering, Flow Cytometry (Sub-G1) |
| Neuronal Cells | 0.03 - 0.1 | 24 | Chromatin Condensation, DNA Laddering |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO).[6]
-
Reconstitution: Dissolve this compound powder in high-quality, anhydrous DMSO to prepare a stock solution of 1 to 10 mM. For example, to make a 10 mM stock solution (Molecular Weight of this compound is 311.34 g/mol ), dissolve 3.11 mg of this compound in 1 mL of DMSO.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to 6 months.[7] When preparing working solutions, the final DMSO concentration in the cell culture medium should be kept below 0.5% to avoid solvent toxicity.[7]
Protocol for Induction of Apoptosis in Suspension Leukemia Cells (e.g., K562)
-
Cell Seeding: Seed logarithmically growing leukemia cells (e.g., K562) in a 6-well plate at a density of 2 x 10^5 cells/mL in a final volume of 2 mL of complete culture medium.
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in complete culture medium to achieve final concentrations ranging from 1 µM to 10 µM. Add the appropriate volume of the this compound working solution to the cell culture wells. Include a vehicle control well treated with the same final concentration of DMSO.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 12, 24, or 48 hours.
Protocol for Apoptosis Detection using Annexin V-FITC and Propidium Iodide (PI) Staining
This method allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Harvesting: Following the incubation period with this compound, transfer the cells from each well to a 1.5 mL microcentrifuge tube. Centrifuge at 300 x g for 5 minutes.
-
Washing: Carefully aspirate the supernatant and wash the cells twice with 1 mL of cold phosphate-buffered saline (PBS). Centrifuge at 300 x g for 5 minutes after each wash.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of FITC Annexin V and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature (25°C) in the dark.
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube. Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Protocol for Caspase-3 Activity Assay
Activation of caspase-3 is a key event in the execution phase of apoptosis.[8]
-
Cell Lysis: After treatment with this compound, harvest the cells and wash them with cold PBS. Lyse the cells using a lysis buffer compatible with caspase activity assays.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
Caspase-3 Activity Measurement: Use a commercially available caspase-3 colorimetric or fluorometric assay kit. In a 96-well plate, add an equal amount of protein from each sample to the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays).
-
Incubation and Reading: Incubate the plate at 37°C for 1-2 hours, protected from light. Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
Data Analysis: Calculate the fold-increase in caspase-3 activity in this compound-treated samples compared to the vehicle control.
Visualization of Pathways and Workflows
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for this compound apoptosis assay.
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. apexbt.com [apexbt.com]
- 3. Pim kinase inhibitors sensitize prostate cancer cells to apoptosis triggered by Bcl-2 family inhibitor ABT-737 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation and Denitrosylation of Procaspase-3 in KA-induced Excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. Procaspase-3 Activation – Hergenrother Lab [publish.illinois.edu]
Application Notes: Utilizing K-252c in Neurite Outgrowth Assays
References
- 1. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of chemical compounds that inhibit neurite outgrowth using GFP-labeled iPSC-derived human neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. K-252a and staurosporine selectively block autophosphorylation of neurotrophin receptors and neurotrophin-mediated responses - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: K-252c in the Study of Neuronal Signaling and Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252c, also known as staurosporine aglycone, is a member of the K-252 family of alkaloids derived from microbial cultures.[1][2] While structurally related to potent kinase inhibitors like staurosporine and K-252a, it is crucial for researchers to understand that this compound itself does not typically induce neuronal differentiation.[3] Instead, the K-252 family of compounds, particularly K-252a, are widely utilized as potent inhibitors of neurotrophin signaling pathways, primarily through the inhibition of Tropomyosin receptor kinase (Trk) family receptors.[4][5][6] These application notes provide a comprehensive overview of the use of this compound and its analogs as research tools to dissect neurotrophin signaling cascades, rather than as agents to promote neuronal differentiation.
Mechanism of Action: Inhibition of Trk Receptor Phosphorylation
The primary mechanism of action for the K-252 compounds, including K-252a, is the inhibition of protein kinases.[4] Specifically, K-252a has been demonstrated to be a potent and selective inhibitor of the Trk family of receptor tyrosine kinases (TrkA, TrkB, and TrkC).[5] Neurotrophins, such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3), bind to their respective Trk receptors, leading to receptor dimerization and autophosphorylation on specific tyrosine residues.[7] This phosphorylation event initiates downstream signaling cascades, including the Ras/MAPK and PI3K/Akt pathways, which are critical for neuronal survival, proliferation, and differentiation.[7][8]
K-252a acts as a competitive inhibitor with respect to ATP at the kinase domain of the Trk receptor, thereby blocking the initial autophosphorylation event.[9] This inhibition is highly specific for Trk kinases, with minimal effect on other receptor tyrosine kinases such as those for EGF and PDGF at similar concentrations.[5][10] By preventing Trk activation, K-252a effectively blocks the biological actions of neurotrophins, including NGF-induced neurite outgrowth in PC12 cells.[6][11][12]
While this compound's specific inhibitory activity is less extensively documented in readily available literature, its structural similarity to K-252a and staurosporine suggests a role as a kinase inhibitor. However, studies have shown that unlike staurosporine, this compound does not induce morphological changes associated with neuronal differentiation in cell lines such as RGC-5.[3] This makes it a potentially useful negative control in differentiation experiments.
Quantitative Data Summary
The following table summarizes the inhibitory concentrations of K-252a against various kinases, providing a reference for its potency and selectivity. This data is primarily for K-252a, the most studied compound of the family for Trk inhibition.
| Target Kinase | IC₅₀ | Cell Line / System | Reference |
| Trk A | 3 nM | In vitro kinase assay | [5][13] |
| Trk B | Inh. | In vitro kinase assay | [5] |
| Trk C | Inh. | In vitro kinase assay | [5] |
| CaM Kinase | 1.8 nM | In vitro kinase assay | [14] |
| Phosphorylase Kinase | 1.7 nM | In vitro kinase assay | [14] |
| Serine/Threonine Kinases | 10-30 nM | In vitro kinase assay | [5][14] |
Note: "Inh." indicates that inhibition was observed, but a specific IC₅₀ value was not provided in the referenced abstract.
Experimental Protocols
Protocol 1: Inhibition of NGF-Induced Neurite Outgrowth in PC12 Cells
This protocol describes how to use a K-252 compound (e.g., K-252a as a potent example, or this compound as a potential negative control) to study the role of Trk signaling in neuronal differentiation.
Materials:
-
PC12 cells
-
DMEM high glucose medium
-
Fetal Bovine Serum (FBS)
-
Horse Serum (HS)
-
Penicillin-Streptomycin solution
-
Nerve Growth Factor (NGF)
-
K-252a or this compound (stock solution in DMSO)
-
Poly-L-lysine coated cell culture plates
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding:
-
Culture PC12 cells in DMEM supplemented with 10% HS, 5% FBS, and 1% Penicillin-Streptomycin.
-
Seed PC12 cells onto poly-L-lysine coated plates at a density that allows for clear visualization of individual cells and their processes (e.g., 1 x 10⁵ cells/well in a 6-well plate).
-
Allow cells to adhere for 24 hours.
-
-
Inhibitor Pre-treatment:
-
Prepare working solutions of K-252a or this compound in culture medium. A final concentration of 200 nM for K-252a is effective for inhibiting NGF-induced responses.[12] For this compound, a similar or higher concentration range can be tested. A vehicle control (DMSO) must be included.
-
Aspirate the medium from the cells and replace it with a medium containing the desired concentration of the inhibitor or vehicle.
-
Incubate for 1-2 hours at 37°C.
-
-
Neurotrophin Stimulation:
-
Add NGF to the culture medium to a final concentration of 50 ng/mL.
-
Continue to incubate the cells at 37°C.
-
-
Analysis of Neurite Outgrowth:
-
Observe the cells at 24, 48, and 72 hours for the presence of neurites.
-
Quantify neurite outgrowth by measuring the percentage of cells with neurites longer than two cell body diameters.
-
Capture images for documentation.
-
Expected Results:
-
NGF + Vehicle: Significant neurite outgrowth.
-
NGF + K-252a: Inhibition of neurite outgrowth.[11]
-
NGF + this compound: Likely no significant neurite outgrowth, similar to vehicle-only controls, as it does not induce differentiation on its own.[3]
-
Vehicle only: No neurite outgrowth.
Visualizations
Caption: Neurotrophin signaling pathway and the inhibitory action of K-252 compounds.
Caption: Workflow for testing the inhibitory effect of this compound on NGF-induced neurite outgrowth.
References
- 1. K252a and staurosporine microbial alkaloid toxins as prototype of neurotropic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Neuronal Differentiation by Analogs of Staurosporine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Neurotrophin signalling: novel insights into mechanisms and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. embopress.org [embopress.org]
- 9. Kinetics of trkA tyrosine kinase activity and inhibition by K-252a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. K-252a: a specific inhibitor of the action of nerve growth factor on PC 12 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jneurosci.org [jneurosci.org]
- 13. Neurotrophin signaling through tropomyosin receptor kinases contributes to the survival and proliferation of Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. K252a - Wikipedia [en.wikipedia.org]
K-252c: Application Notes and Protocols for Antiviral Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
K-252c, a staurosporine aglycone, is a member of the indolocarbazole family of alkaloids. While extensively studied for its potent protein kinase inhibitory activities, particularly against protein kinase C (PKC), its application in antiviral research is a growing field of interest. This document provides detailed application notes and experimental protocols for utilizing this compound in virology studies, with a primary focus on its activity against Human Cytomegalovirus (HCMV).
Antiviral Spectrum and Mechanism of Action
This compound has demonstrated significant antiviral activity, primarily against Human Cytomegalovirus (HCMV), including strains resistant to ganciclovir (GCV).[1] The primary mechanism of its anti-HCMV activity is the potent inhibition of the virus-encoded pUL97 protein kinase.[1] This kinase is crucial for several stages of the viral replication cycle.
The pUL97 kinase, a serine/threonine protein kinase, is involved in:
-
Viral Nuclear Egress: pUL97 facilitates the egress of newly formed viral capsids from the host cell nucleus. Inhibition of pUL97 disrupts this process, trapping the capsids within the nucleus and preventing the formation of mature virions.
-
Regulation of Immediate Early (IE) Gene Expression: pUL97 can influence the expression of viral immediate-early genes by disrupting the binding of histone deacetylase 1 (HDAC1) to the major immediate-early promoter (MIEP). This modulation of gene expression is critical for the initiation of the viral replication cascade.
-
Phosphorylation of Viral and Cellular Substrates: pUL97 phosphorylates a number of viral and host proteins, playing a regulatory role in viral DNA replication, cell cycle control, and virion maturation.
While this compound shows strong efficacy against HCMV, studies have indicated that it does not exhibit significant activity against Herpes Simplex Virus (HSV).[1] Research into the broader antiviral spectrum of this compound and other indolocarbazoles is ongoing. Some indolocarbazoles have shown activity against other DNA and RNA viruses, suggesting a potential for broader applications that warrants further investigation.
Quantitative Data Summary
The following table summarizes the reported quantitative data for the antiviral and kinase inhibitory activities of this compound.
| Parameter | Virus/Enzyme | Cell Line/System | Value (µM) | Reference |
| IC50 (Antiviral Activity) | Human Cytomegalovirus (HCMV) | Human Foreskin Fibroblasts | 0.009 - 0.4 | [1] |
| IC50 (pUL97 Autophosphorylation) | Recombinant Vaccinia Virus expressing pUL97 | In vitro kinase assay | 0.0012 - 0.013 | [1] |
| IC50 (pUL97-dependent Ganciclovir Phosphorylation) | Recombinant Vaccinia Virus expressing pUL97 | In vitro kinase assay | 0.05 - 0.26 | [1] |
Experimental Protocols
Focus Reduction Assay for Antiviral Activity Determination
This protocol is designed to determine the 50% inhibitory concentration (IC50) of this compound against HCMV by quantifying the reduction in the number of viral infection foci.
Materials:
-
Human Foreskin Fibroblasts (HFFs)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)
-
HCMV stock
-
This compound stock solution (in DMSO)
-
Methylcellulose overlay medium
-
Phosphate Buffered Saline (PBS)
-
Methanol (ice-cold)
-
Primary antibody against a viral immediate-early antigen (e.g., anti-IE1/IE2)
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG)
-
Substrate for the enzyme (e.g., TrueBlue™ Peroxidase Substrate)
-
96-well plates
Procedure:
-
Cell Seeding: Seed HFFs into 96-well plates at a density that will result in a confluent monolayer on the day of infection. Incubate at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final DMSO concentration should be kept constant and non-toxic to the cells (typically ≤0.5%).
-
Infection: When cells are confluent, remove the growth medium and infect the cells with HCMV at a multiplicity of infection (MOI) that produces well-defined, countable foci (e.g., 100-200 foci per well).
-
Treatment: After a 1-2 hour adsorption period, remove the viral inoculum and add the serially diluted this compound or control medium to the respective wells.
-
Overlay: Add an equal volume of methylcellulose overlay medium to each well to restrict viral spread to adjacent cells, leading to the formation of distinct foci.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for a period that allows for clear focus formation (typically 5-7 days for HCMV).
-
Fixation and Staining:
-
Remove the overlay and wash the cells with PBS.
-
Fix the cells with ice-cold methanol for 10 minutes.
-
Wash again with PBS.
-
Incubate with the primary antibody for 1 hour at 37°C.
-
Wash three times with PBS.
-
Incubate with the secondary antibody for 1 hour at 37°C.
-
Wash three times with PBS.
-
Add the enzyme substrate and incubate until color development is sufficient.
-
-
Focus Counting: Count the number of stained foci in each well using a light microscope.
-
Data Analysis: Calculate the percentage of focus reduction for each concentration of this compound compared to the virus control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
In Vitro pUL97 Kinase Inhibition Assay
This protocol describes a method to assess the direct inhibitory effect of this compound on the kinase activity of pUL97.
Materials:
-
Recombinant pUL97 kinase (e.g., expressed in and purified from baculovirus-infected insect cells)
-
Kinase buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Substrate for pUL97 (e.g., myelin basic protein (MBP) or a specific peptide substrate)
-
[γ-32P]ATP
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper or SDS-PAGE materials
-
Scintillation counter or phosphorimager
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the kinase reaction mixture containing kinase buffer, the pUL97 substrate, and the desired concentration of this compound or DMSO control.
-
Enzyme Addition: Add the recombinant pUL97 kinase to the reaction mixture.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-32P]ATP.
-
Incubation: Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).
-
Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA or SDS-PAGE loading buffer).
-
Detection of Phosphorylation:
-
Phosphocellulose Paper Method: Spot a portion of the reaction mixture onto phosphocellulose paper. Wash the paper extensively to remove unincorporated [γ-32P]ATP. The amount of incorporated radioactivity, corresponding to substrate phosphorylation, is quantified using a scintillation counter.
-
SDS-PAGE Method: Separate the reaction products by SDS-PAGE. Dry the gel and expose it to a phosphor screen. The phosphorylation of the substrate is visualized and quantified using a phosphorimager.
-
-
Data Analysis: Calculate the percentage of kinase inhibition for each concentration of this compound compared to the DMSO control. The IC50 value is determined by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Cytotoxicity Assay
It is essential to evaluate the cytotoxicity of this compound to ensure that the observed antiviral effect is not due to cell death.
Materials:
-
HFFs (or the cell line used in the antiviral assay)
-
DMEM with 10% FBS
-
This compound stock solution (in DMSO)
-
Cell viability reagent (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at the same density as for the antiviral assay.
-
Treatment: The following day, add serial dilutions of this compound to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.
-
Incubation: Incubate the plate for the same duration as the antiviral assay.
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the signal (absorbance or luminescence) using a plate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each concentration of this compound compared to the vehicle control. The 50% cytotoxic concentration (CC50) is determined from the dose-response curve.
Visualizations
References
Application Notes and Protocols for Utilizing K-252c in the Study of Amyloid-Beta Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amyloid-beta (Aβ) peptides, particularly Aβ oligomers, are widely recognized as key neurotoxic agents in the pathogenesis of Alzheimer's disease (AD). These peptides can induce a cascade of detrimental events in neurons, including oxidative stress, disruption of calcium homeostasis, and activation of apoptotic pathways, ultimately leading to neuronal death. The study of compounds that can mitigate Aβ toxicity is a critical area of research for the development of potential AD therapeutics.
K-252c, a member of the K-252 family of alkaloids isolated from Nocardiopsis sp., is a potent protein kinase inhibitor. While its congener, K-252a, is more extensively characterized as an inhibitor of the Tropomyosin receptor kinase (Trk) family of neurotrophin receptors, this compound also exhibits protein kinase inhibitory activity. Research on related K-252 compounds has demonstrated a neuroprotective effect against Aβ-induced toxicity, suggesting that this compound may serve as a valuable tool for investigating the signaling pathways involved in Aβ-mediated neuronal damage and for screening potential neuroprotective agents.
These application notes provide a comprehensive overview of the use of this compound in studying Aβ toxicity, including its mechanism of action, protocols for key experiments, and quantitative data based on studies of closely related compounds.
Mechanism of Action
The neuroprotective effects of K-252 compounds against amyloid-beta toxicity are multifaceted and primarily attributed to their ability to inhibit specific protein kinases involved in the Aβ-induced death signaling cascade. While direct studies on this compound are limited, the mechanisms elucidated for the closely related compound K-252a provide a strong framework for understanding its potential actions.
Key mechanistic insights include:
-
Attenuation of Intracellular Calcium Dysregulation: Aβ peptides are known to disrupt cellular calcium homeostasis, leading to an influx of extracellular calcium and the release of calcium from intracellular stores. This sustained elevation in intracellular calcium is a central trigger for neurotoxicity. K-252 compounds have been shown to protect hippocampal neurons by attenuating the Aβ-induced increase in intracellular calcium concentrations[1].
-
Inhibition of the MLK3-MKK7-JNK3 Signaling Pathway: The c-Jun N-terminal kinase (JNK) signaling pathway is a critical mediator of neuronal apoptosis. Studies have demonstrated that Aβ treatment leads to the activation of the Mixed Lineage Kinase 3 (MLK3) - MAP Kinase Kinase 7 (MKK7) - JNK3 signaling cascade. K-252a has been shown to block Aβ-induced apoptosis in cortical neurons by inhibiting the activation of this pathway[2].
-
Modulation of Akt Signaling: The PI3K/Akt signaling pathway is a crucial pro-survival pathway in neurons. The neuroprotective effect of K-252a against Aβ-induced apoptosis is partially dependent on the activation of Akt[2].
-
Inhibition of TrkA Signaling: K-252 compounds are well-characterized inhibitors of Trk receptor tyrosine kinases. While Nerve Growth Factor (NGF) signaling through its receptor TrkA is generally considered neuroprotective, there is also evidence suggesting that TrkA inhibition could be a therapeutic approach in AD[3]. Aβ has been shown to interact with the amyloid precursor protein (APP), and TrkA has been found to interact with APP, suggesting a complex interplay between these molecules.
Data Presentation
Table 1: Neuroprotective Effects of K-252a Against Amyloid-Beta (Aβ) Induced Toxicity
| Parameter | Cell Type | Aβ Species & Concentration | K-252a Concentration | Effect | Reference |
| Neuronal Viability | Rat Hippocampal Neurons | Aβ Peptide | Concentration-dependent | Protection against toxicity | [1] |
| Apoptosis | Rat Cortical Neurons | Aβ Peptide | Not specified | Blockade of apoptosis | [2] |
Table 2: Effect of K-252a on Aβ-Induced Signaling Events
| Signaling Event | Cell Type | Aβ Species & Concentration | K-252a Concentration | Effect | Reference |
| Intracellular Ca2+ | Rat Hippocampal Neurons | Aβ Peptide | Not specified | Attenuation of [Ca2+]i elevation | [1] |
| MLK3-MKK7-JNK3 Activation | Rat Cortical Neurons | Aβ Peptide | Not specified | Inhibition of phosphorylation | [2] |
| Akt Activation | Rat Cortical Neurons | Aβ Peptide | Not specified | Partial dependence for neuroprotection | [2] |
Mandatory Visualization
Caption: Signaling pathways implicated in Aβ toxicity and points of intervention by this compound.
Caption: Experimental workflow for assessing the neuroprotective effect of this compound.
Experimental Protocols
Protocol 1: Assessment of Neuronal Viability using the MTT Assay
This protocol outlines the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to quantify the protective effects of this compound against Aβ-induced cytotoxicity.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures
-
96-well cell culture plates
-
Complete cell culture medium
-
Amyloid-beta (1-42 or 25-35) oligomers
-
This compound (stock solution in DMSO)
-
MTT reagent (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
This compound Pre-treatment: Prepare serial dilutions of this compound in serum-free culture medium. Carefully remove the culture medium from the wells and add 100 µL of the this compound dilutions. It is recommended to test a concentration range of 10 nM to 10 µM, based on data from related compounds. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration). Incubate for 1-2 hours.
-
Aβ Treatment: Prepare Aβ oligomers according to established protocols. Add the desired concentration of Aβ oligomers (e.g., 1-10 µM) to the wells containing this compound. Include control wells with Aβ alone and untreated cells.
-
Incubation: Incubate the plate for 24 to 48 hours at 37°C and 5% CO₂.
-
MTT Assay: a. Add 10 µL of MTT reagent to each well. b. Incubate for 3-4 hours at 37°C. c. Carefully remove the medium containing MTT. d. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. e. Incubate for 15 minutes at room temperature on an orbital shaker to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control wells. Plot the percentage of viability against the concentration of this compound to generate a dose-response curve.
Protocol 2: Measurement of Intracellular Calcium Levels using Fura-2 AM
This protocol describes the use of the ratiometric calcium indicator Fura-2 AM to assess the effect of this compound on Aβ-induced changes in intracellular calcium concentration ([Ca²⁺]i).
Materials:
-
Primary neuronal cultures or a suitable neuronal cell line grown on glass coverslips
-
Fura-2 AM (acetoxymethyl ester)
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer
-
Amyloid-beta (1-42 or 25-35) oligomers
-
This compound
-
Fluorescence microscopy system equipped for ratiometric imaging (excitation at 340 nm and 380 nm, emission at 510 nm)
Procedure:
-
Cell Preparation: Culture neurons on glass coverslips until the desired confluency.
-
Fura-2 AM Loading: a. Prepare a loading solution of 2-5 µM Fura-2 AM with 0.02% Pluronic F-127 in HBSS. b. Wash the cells twice with HBSS. c. Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark. d. Wash the cells three times with HBSS to remove excess dye and allow for de-esterification for 15-30 minutes.
-
Imaging Setup: Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Baseline Measurement: Perfuse the cells with HBSS and record the baseline Fura-2 fluorescence ratio (F340/F380) for several minutes.
-
This compound Pre-treatment: Perfuse the cells with HBSS containing the desired concentration of this compound for 10-15 minutes and continue recording the fluorescence ratio.
-
Aβ Application: While continuing to record, perfuse the cells with HBSS containing both this compound and Aβ oligomers.
-
Data Acquisition: Record the changes in the F340/F380 ratio for at least 10-20 minutes after Aβ application.
-
Data Analysis: Convert the fluorescence ratios to [Ca²⁺]i values using the Grynkiewicz equation after performing a calibration with ionomycin and EGTA. Compare the peak [Ca²⁺]i and the area under the curve in cells treated with Aβ alone versus those pre-treated with this compound.
Conclusion
This compound represents a valuable pharmacological tool for dissecting the intricate signaling pathways involved in amyloid-beta-induced neurotoxicity. Based on the evidence from related K-252 compounds, it is likely to exert its neuroprotective effects through the inhibition of key protein kinases, leading to the stabilization of intracellular calcium levels and the suppression of apoptotic cascades. The protocols provided herein offer a framework for researchers to systematically investigate the potential of this compound as a modulator of Aβ toxicity and to further elucidate the molecular mechanisms underlying Alzheimer's disease pathology. Further studies are warranted to establish a more precise quantitative profile of this compound's neuroprotective actions.
References
- 1. Different protection of K252a and N-acetyl-L-cysteine against amyloid-beta peptide-induced cortical neuron apoptosis involving inhibition of MLK3-MKK7-JNK3 signal cascades - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Staurosporine, K-252a, and K-252b stabilize calcium homeostasis and promote survival of CNS neurons in the absence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing K-252c Cell Permeability and Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the experimental utility of K-252c, a potent protein kinase inhibitor.
Troubleshooting Guide: Enhancing this compound Intracellular Concentration
Researchers may encounter variability in the efficacy of this compound, which can sometimes be attributed to suboptimal intracellular concentrations. This guide offers potential solutions to address these challenges.
| Common Issue | Potential Cause | Recommended Solution |
| Low or inconsistent biological activity of this compound | Poor cell permeability in the specific cell type being used. | 1. Optimize Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5%). 2. Incorporate a Surfactant: Use a low concentration of a non-ionic surfactant, such as Pluronic F-127, to aid in the solubilization and delivery of hydrophobic compounds. 3. Complex with a Carrier Molecule: Utilize cyclodextrins to form inclusion complexes with this compound, which can enhance its aqueous solubility and facilitate its transport across the cell membrane. |
| Precipitation of this compound in aqueous media | This compound is known to be insoluble in water.[1] | 1. Prepare Fresh Solutions: Always prepare this compound solutions fresh from a high-concentration stock in an appropriate organic solvent like DMSO before diluting into aqueous cell culture media.[2] 2. Serial Dilutions: Perform serial dilutions to ensure gradual dissolution and minimize precipitation when transitioning from the stock solvent to the final aqueous buffer. |
| High inter-experimental variability | Inconsistent delivery of this compound to the cells. | 1. Standardize Incubation Time: Optimize and standardize the incubation time to allow for sufficient uptake of this compound. 2. Control Cell Density: Ensure consistent cell density across experiments, as this can influence the effective concentration of the compound per cell. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent inhibitor of several protein kinases, with notable activity against Protein Kinase C (PKC) and the family of Tropomyosin receptor kinases (Trk).[1][3] It functions by competing with ATP for the binding site on the kinase domain, thereby preventing the phosphorylation of downstream target proteins.[1]
Q2: What are the recommended solvent and storage conditions for this compound?
A2: this compound is soluble in DMSO at concentrations up to 25 mM and is also soluble in methanol.[1] It is insoluble in water. For long-term storage, it is recommended to store this compound at -20°C.[1][2]
Q3: Are there any known structural modifications to this compound that can improve its properties?
A3: While specific permeability-enhancing modifications for this compound are not widely documented, research on related indolocarbazole alkaloids suggests that modifications to the sugar moiety can alter the specificity and activity of these compounds.[1] Additionally, general strategies for improving small molecule permeability, such as increasing lipophilicity or masking hydrogen bond donors, could theoretically be applied.
Q4: Can I use permeabilizing agents with this compound?
A4: The use of mild, transient permeabilizing agents like digitonin could be explored to facilitate the entry of this compound into cells. However, it is crucial to perform dose-response and viability assays to determine a concentration that enhances uptake without causing significant cytotoxicity.
Quantitative Data: this compound Inhibitory Concentrations
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) of this compound against some of its key kinase targets. This data is crucial for determining the appropriate concentration range for your experiments.
| Target Kinase | Reported IC50 | Reference |
| Protein Kinase C (PKC) | 2.45 µM | [1] |
| Protein Kinase A (PKA) | 25.7 µM | [1] |
| β-lactamase | 8 µM | [4] |
| Chymotrypsin | 10 µM | [4] |
| Malate dehydrogenase | 8 µM | [4] |
Experimental Protocols
Protocol 1: Enhancing this compound Delivery Using Pluronic F-127
This protocol describes a method for formulating this compound with the non-ionic surfactant Pluronic F-127 to improve its aqueous dispersibility and cellular uptake.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Pluronic F-127 (10% w/v solution in water)
-
Cell culture medium appropriate for your cell line
-
Target cells
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Prepare Pluronic F-127/K-252c Mixture: a. In a sterile microcentrifuge tube, add the desired volume of the this compound stock solution. b. Add an equal volume of the 10% Pluronic F-127 solution. c. Vortex the mixture thoroughly for 1-2 minutes to facilitate the formation of micelles.
-
Dilute in Cell Culture Medium: Serially dilute the Pluronic F-127/K-252c mixture into pre-warmed cell culture medium to achieve the desired final concentrations.
-
Treat Cells: Remove the existing medium from your cell culture plates and replace it with the medium containing the this compound formulation.
-
Incubate: Incubate the cells for the desired experimental duration.
-
Assay: Perform your downstream analysis to assess the biological effects of this compound.
Note: It is essential to include a vehicle control containing the same final concentration of DMSO and Pluronic F-127.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways inhibited by this compound and a general workflow for troubleshooting its permeability.
Caption: Troubleshooting workflow for addressing low this compound efficacy.
Caption: Inhibition of the Trk receptor signaling pathway by this compound.
Caption: Inhibition of the Protein Kinase C (PKC) signaling pathway by this compound.
References
Optimizing K-252c Working Concentration: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with essential information, troubleshooting advice, and detailed protocols for effectively using K-252c in in vitro experiments. This compound, the aglycone of staurosporine, is a broad-spectrum protein kinase inhibitor, and determining its optimal working concentration is critical for achieving reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as staurosporinone, is a cell-permeable microbial alkaloid that functions as a general protein kinase inhibitor.[1][2][3] Its primary mechanism involves competing with ATP for the binding site on a wide range of kinases, thereby preventing the phosphorylation of their target substrates.[4] While it has broad activity, it is most frequently cited for its potent inhibition of Protein Kinase C (PKC).[1][5]
Q2: What are the main protein kinases targeted by this compound?
This compound is a non-specific inhibitor with activity against numerous kinases.[1][4] Its principal targets include:
-
Protein Kinase C (PKC): This is the most well-documented target, with reported IC50 values in the low micromolar range.[1]
-
Ca2+/calmodulin-dependent protein kinase II (CaMKII) [1]
-
cAMP-dependent protein kinase (PKA) [1]
-
cGMP-dependent protein kinase (PKG) [1]
-
Myosin Light Chain Kinase (MLCK) [1]
-
Tropomyosin receptor kinase (Trk): this compound can inhibit neurotrophin signaling by directly targeting the Trk family of tyrosine kinases.[4][6]
Q3: What is a typical starting concentration range for in vitro experiments?
Based on reported IC50 values, a starting range of 0.1 µM to 10 µM is recommended for most cell-based assays. The IC50 for PKC inhibition has been reported between 0.214 µM and 2.45 µM, depending on the study.[1] It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.
Q4: How should I prepare and store this compound stock solutions?
This compound is poorly soluble in aqueous solutions but is soluble in organic solvents like DMSO.[7]
-
Preparation: Prepare a high-concentration stock solution (e.g., 1-10 mM) in 100% DMSO. One supplier notes a solubility of at least 15.55 mg/mL in DMSO.[7]
-
Storage: Store the DMSO stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Usage: When preparing working solutions, dilute the stock directly into your culture medium. Ensure the final DMSO concentration in the culture does not exceed a level that affects cell viability (typically ≤0.5%) and is kept consistent across all experimental and control groups.[8]
Data Presentation: Inhibitory Potency of this compound
The following table summarizes the reported half-maximal inhibitory concentrations (IC50) for this compound against various protein kinases. Note that these values can vary based on the specific assay conditions, such as ATP concentration.
| Target Kinase | Reported IC50 Value (µM) | Reference |
| Protein Kinase C (PKC) | 0.214 | [1] |
| Protein Kinase C (PKC) | 0.68 | [1] |
| Protein Kinase C (PKC) | 2.45 | [1] |
| Protein Kinase A (PKA) | ~10-fold less potent than vs. PKC | [1] |
Troubleshooting Guide
This section addresses common issues encountered when using this compound in vitro.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Inhibitory Effect | 1. Concentration too low: The concentration is below the effective range for your specific cell line or target. 2. High ATP Concentration: In biochemical assays, high levels of ATP can outcompete this compound for the kinase binding site.[9][10] 3. Compound Degradation: Improper storage or multiple freeze-thaw cycles have reduced the compound's activity. | 1. Perform a dose-response curve with a wider concentration range (e.g., 0.01 µM to 25 µM). 2. For biochemical assays, optimize the ATP concentration, ideally using a concentration close to the Km value of the kinase.[9] 3. Prepare a fresh working solution from a new stock aliquot. Confirm the purity and integrity of the compound if issues persist. |
| High or Unintended Cytotoxicity | 1. Concentration too high: The dose is inducing widespread apoptosis or necrosis.[1] 2. Off-Target Effects: this compound's broad-spectrum activity is inhibiting essential kinases required for cell survival.[1][4] 3. Solvent Toxicity: The final concentration of the vehicle (e.g., DMSO) is too high.[8] | 1. Titrate the concentration downwards. Determine the minimal effective concentration that inhibits your target without causing excessive cell death. 2. Run parallel cytotoxicity assays (e.g., MTT, LDH release) alongside your primary experiment.[8][11] 3. If possible, compare results with a more specific inhibitor for your target of interest to distinguish on-target from off-target toxicity. 4. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%) and include a vehicle-only control.[8] |
| Inconsistent or Irreproducible Results | 1. Poor Solubility: this compound is precipitating out of the aqueous culture medium upon dilution. 2. Variability in Culture: Differences in cell density, passage number, or serum concentration are affecting the cellular response. | 1. After diluting the stock into the medium, visually inspect for any precipitate. Ensure thorough mixing. Do not store diluted aqueous solutions. 2. Standardize all cell culture parameters. Ensure cells are in the logarithmic growth phase at the time of treatment. |
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal Concentration with a Dose-Response and Cytotoxicity Assay
This protocol provides a framework for simultaneously assessing the inhibitory effect of this compound on a specific signaling pathway and its general cytotoxicity.
Methodology:
-
Cell Seeding: Plate your cells of interest in appropriate multi-well plates (e.g., 96-well for cytotoxicity, 6-well for protein analysis) and allow them to adhere and reach the desired confluency (typically 60-80%).
-
Compound Preparation: Prepare a series of this compound dilutions in your cell culture medium from a DMSO stock. A common 2-fold or 3-fold dilution series spanning a range from 0.1 µM to 20 µM is a good starting point. Include a "vehicle-only" control (medium with the highest concentration of DMSO used).
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 2, 6, 12, or 24 hours). This time will depend on the signaling pathway being investigated.
-
Endpoint Analysis:
-
For Target Inhibition: After incubation, lyse the cells from the 6-well plates and collect the protein. Analyze the phosphorylation status of your target protein (and downstream effectors) using Western Blotting.
-
For Cytotoxicity: Use the 96-well plates to perform a cell viability assay. The MTT assay is a common method that measures mitochondrial metabolic activity.[8][11]
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Add MTT reagent to each well and incubate according to the manufacturer's instructions.
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Solubilize the resulting formazan crystals with a solubilization buffer (e.g., DMSO).
-
Read the absorbance on a plate reader at the appropriate wavelength (~570 nm).
-
-
-
Data Analysis: Plot the target inhibition data and the cell viability data against the log of the this compound concentration. The optimal working concentration will be the one that provides significant target inhibition with minimal impact on overall cell viability.
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. The synthesis of biologically active indolocarbazole natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/D0NP00096E [pubs.rsc.org]
- 3. scbt.com [scbt.com]
- 4. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The total synthesis of this compound (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]
- 6. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. raybiotech.com [raybiotech.com]
- 8. In vitro testing of basal cytotoxicity: establishment of an adverse outcome pathway from chemical insult to cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 10. application.wiley-vch.de [application.wiley-vch.de]
- 11. mdpi.com [mdpi.com]
K-252c Technical Support Center: Navigating Off-Target Effects in Your Research
Welcome to the technical support center for K-252c. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on understanding and mitigating the off-target effects of this broad-spectrum kinase inhibitor. Here you will find troubleshooting guides and frequently asked questions to help you design more precise experiments and interpret your results with higher confidence.
Frequently Asked Questions (FAQs)
Q1: What are the primary intended targets of this compound?
This compound is a member of the staurosporine family of alkaloids and is recognized as a potent, cell-permeable inhibitor of a range of protein kinases. Its primary and most cited targets include Protein Kinase C (PKC) and Tropomyosin receptor kinases (Trk), particularly TrkA.[1][2][3] It also demonstrates significant inhibitory activity against Ca2+/calmodulin-dependent kinase II (CaMKII), myosin light chain kinase (MLCK), cAMP-dependent protein kinase (PKA), and cGMP-dependent protein kinase (PKG).[1]
Q2: What are the known off-target effects of this compound?
This compound is a notoriously non-selective kinase inhibitor.[1][2] Its chemical structure, specifically the indolocarbazole core, allows it to bind to the highly conserved ATP-binding pocket of many kinases.[2] This leads to broad cross-reactivity across the human kinome. Consequently, at concentrations used to inhibit its primary targets, this compound can inadvertently inhibit numerous other kinases, leading to unexpected cellular phenotypes. Additionally, this compound has been reported to inhibit some non-kinase enzymes such as β-lactamase, chymotrypsin, and malate dehydrogenase.[1]
Q3: How can I determine if my observed cellular phenotype is due to an off-target effect of this compound?
Attributing a cellular response solely to the inhibition of a primary target requires a series of control experiments. If you observe an unexpected phenotype, consider the following:
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Use a structurally related but inactive analog: This can help confirm that the observed effect is due to the specific chemical structure of this compound and not a general cytotoxic effect.
-
Rescue experiments: If possible, overexpressing a constitutively active form of the intended target kinase might rescue the phenotype, confirming the on-target action.
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Knockdown/knockout of the intended target: Using genetic methods like siRNA or CRISPR to reduce the expression of the primary target should produce a similar phenotype if the effect of this compound is on-target.
Q4: What are the general strategies to mitigate the off-target effects of this compound in my experiments?
Minimizing off-target effects is crucial for generating reliable data. Here are some key strategies:
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Use the lowest effective concentration: Determine the minimal concentration of this compound required to inhibit your primary target in your specific experimental system. This can be achieved through dose-response experiments.
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Shorten the treatment duration: Limit the exposure of your cells to this compound to the shortest time necessary to observe the desired on-target effect.
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Use orthogonal approaches: Corroborate your findings with non-pharmacological methods, such as genetic knockdown or knockout of your target protein.
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Consider alternative, more selective inhibitors: The field of kinase inhibitors is continually evolving. Investigate whether more selective inhibitors for your target of interest have been developed.[2][4]
Quantitative Data: Kinase Inhibitory Profile of this compound
The following table summarizes the reported inhibitory concentrations (IC50) of this compound against some of its known targets. The broad range of inhibited kinases highlights its non-specific nature.
| Target Kinase | IC50 (µM) | Reference |
| Protein Kinase C (PKC) | 0.214 - 2.45 | [1] |
| cAMP-dependent Protein Kinase (PKA) | ~10-fold less potent than for PKC | [1] |
Troubleshooting Guides
Guide 1: Unexpected Cellular Phenotype Observed
Problem: You are using this compound to inhibit TrkA, but you observe a cellular effect that is not consistent with known TrkA signaling pathways.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for unexpected phenotypes.
Guide 2: Designing an Experiment to Minimize Off-Target Effects
Objective: To design a cell-based experiment using this compound to study the role of PKC in a specific signaling pathway.
Experimental Design Workflow:
References
- 1. biolinks.co.jp [biolinks.co.jp]
- 2. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein kinase C inhibitors; structure-activity relationships in K252c-related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting unexpected results in K-252c experiments
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected results in experiments involving the protein kinase inhibitor, K-252c.
Frequently Asked Questions (FAQs)
Q1: My cell viability has unexpectedly decreased after this compound treatment, even at low concentrations. What could be the cause?
A1: An unexpected drop in cell viability could be due to several factors:
-
Induction of Apoptosis: this compound, like its analog staurosporine, is a known inducer of apoptosis.[1][2] This can occur through the activation of caspase cascades.[2][3][4][5][6] Your cell line may be particularly sensitive to apoptosis induction by broad-spectrum kinase inhibitors.
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Off-Target Effects: this compound is not a highly specific inhibitor and can affect multiple protein kinases, including PKC, PKA, and CaMKII.[7] Inhibition of essential "housekeeping" kinases can lead to cytotoxicity.
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Solvent Toxicity: Ensure the final concentration of your solvent (e.g., DMSO) is not exceeding cytotoxic levels for your specific cell line. It is crucial to include a vehicle-only control in your experimental design.
Q2: I am not observing the expected inhibition of my target kinase after this compound treatment. Why might this be?
A2: Lack of target inhibition can be perplexing. Consider the following possibilities:
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Inhibitor Concentration: The IC50 of this compound can vary significantly between different kinases.[7][8] You may need to perform a dose-response experiment to determine the optimal concentration for your target of interest.
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Cellular ATP Concentration: this compound is an ATP-competitive inhibitor. High intracellular ATP concentrations can compete with this compound for binding to the kinase, reducing its inhibitory effect.
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Inhibitor Stability: Ensure that your this compound stock solution has been stored correctly at -20°C and has not undergone multiple freeze-thaw cycles, which can degrade the compound.[8]
Q3: My results from an MTT or other metabolic-based viability assay are inconsistent or do not correlate with other cell death markers. What could be interfering with the assay?
A3: MTT and similar tetrazolium-based assays measure metabolic activity, which can be influenced by various factors.[7][9][10][11]
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Metabolic Alterations: this compound, by inhibiting multiple kinases, can alter cellular metabolic pathways, which may affect the reduction of MTT and not accurately reflect cell viability.[12][13]
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Direct Reduction of MTT: Some compounds have the potential to directly reduce MTT to its formazan product in a cell-free system, leading to a false-positive signal for cell viability.[14] It is advisable to run a control with this compound in cell-free media to test for this possibility.
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Efflux Pump Activity: Some cell lines express efflux pumps that can actively remove compounds like this compound, and these pumps themselves can interfere with the MTT assay.[15]
Q4: I am seeing unexpected bands or changes in protein expression on my Western blot after this compound treatment. How should I interpret these results?
A4: Interpreting Western blots with a broad-spectrum inhibitor requires careful consideration:
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Off-Target Kinase Inhibition: The unexpected bands could be due to the inhibition of other kinases in the signaling cascade you are investigating, or even in unrelated pathways.
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Apoptosis-Related Cleavage: If this compound is inducing apoptosis, you may observe cleavage of proteins such as PARP or caspases.[2] This can result in the appearance of lower molecular weight bands.
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Feedback Loops: Inhibition of a kinase can sometimes lead to the activation of compensatory feedback loops, resulting in the upregulation or phosphorylation of other proteins.
Troubleshooting Guides
Table 1: Troubleshooting Unexpected Cell Viability Results
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected cell death | This compound is inducing apoptosis. | Perform an apoptosis-specific assay (e.g., Annexin V staining, caspase activity assay) to confirm. |
| Solvent (e.g., DMSO) toxicity. | Include a vehicle-only control at the same concentration used for this compound. | |
| Off-target effects on essential kinases. | Consult literature for known off-target effects of this compound and consider using a more specific inhibitor if available. | |
| Inconsistent MTT/XTT results | This compound is altering cellular metabolism. | Use a non-metabolic viability assay, such as Trypan Blue exclusion or a cytotoxicity assay that measures LDH release. |
| Direct reduction of MTT by this compound. | Perform a cell-free control by adding this compound to culture medium with MTT to check for direct reduction. | |
| No effect on cell viability | Insufficient inhibitor concentration. | Perform a dose-response curve to determine the effective concentration for your cell line. |
| Cell line is resistant to this compound. | Consider the expression levels of the target kinase and potential resistance mechanisms (e.g., efflux pumps). |
Table 2: Troubleshooting Ineffective Kinase Inhibition
| Observed Issue | Potential Cause | Recommended Action |
| Target kinase is not inhibited | This compound concentration is too low. | Refer to the IC50 values in Table 3 and consider performing a dose-response experiment. |
| High intracellular ATP levels. | While difficult to modulate, be aware that this can affect inhibitor potency. | |
| This compound has degraded. | Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. | |
| Variability between experiments | Inconsistent cell density or growth phase. | Standardize cell seeding density and ensure cells are in a consistent growth phase for all experiments. |
| Inconsistent incubation time. | Use a consistent and optimized incubation time for this compound treatment. |
Quantitative Data Summary
Table 3: Inhibitory Concentrations (IC50) of this compound for Various Kinases
| Kinase | IC50 (µM) | Reference |
| Protein Kinase C (PKC) | 0.214 - 2.45 | [7][8] |
| Protein Kinase A (PKA) | ~25.7 | [8] |
| Ca2+/calmodulin kinase II | Potent inhibitor | [7] |
| Myosin light chain kinase | Inhibits | [7] |
| cGMP-dependent protein kinase (PKG) | Inhibits | [7] |
Note: IC50 values can vary depending on the experimental conditions, including ATP concentration and substrate used.
Experimental Protocols
Protocol 1: Cell Treatment with this compound and Lysate Preparation for Western Blot
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Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not exceed 80-90% confluency at the end of the experiment.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C in small aliquots to avoid multiple freeze-thaw cycles.
-
Cell Treatment: On the day of the experiment, dilute the this compound stock solution in pre-warmed complete cell culture medium to the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the this compound-containing medium or the vehicle control medium. Incubate for the desired time period (e.g., 1, 6, 12, or 24 hours).
-
Cell Lysis:
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Place the culture dish on ice and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[16][17][18][19]
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For adherent cells, use a cell scraper to collect the lysate. For suspension cells, pellet the cells before adding lysis buffer.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
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Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method such as the BCA assay.
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Sample Preparation for Electrophoresis: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5 minutes. The samples are now ready for SDS-PAGE and Western blotting.
Protocol 2: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
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Cell Treatment: Treat the cells with various concentrations of this compound and a vehicle control as described in Protocol 1. Include wells with medium only for background control.
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MTT Addition: After the treatment period, add MTT solution (typically 5 mg/mL in PBS, diluted 1:10 in serum-free medium) to each well and incubate for 2-4 hours at 37°C.[7][9][11]
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Formazan Solubilization: Carefully remove the medium containing MTT. Add a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[7][9]
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Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[7][8]
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Data Analysis: Subtract the absorbance of the medium-only blank from all readings. Calculate cell viability as a percentage of the vehicle-treated control cells.
Visualizations
Caption: this compound broadly inhibits multiple protein kinases, affecting downstream signaling and cellular responses.
Caption: General experimental workflow for studying the effects of this compound on cultured cells.
Caption: A logical approach to troubleshooting unexpected results in this compound experiments.
References
- 1. K252a induces cell cycle arrest and apoptosis by inhibiting Cdc2 and Cdc25c - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Caspase activation pathways induced by staurosporine and low potassium: role of caspase-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ordering the Cytochrome c–initiated Caspase Cascade: Hierarchical Activation of Caspases-2, -3, -6, -7, -8, and -10 in a Caspase-9–dependent Manner - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytochrome c-Dependent Activation of Caspase-3 by Tumor Necrosis Factor Requires Induction of the Mitochondrial Permeability Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytochrome c speeds up caspase cascade activation by blocking 14-3-3ε-dependent Apaf-1 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MTT assay protocol | Abcam [abcam.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 11. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 12. Cell via Cell Viability Assay Changes Cellular Metabolic Characteristics by Intervening with Glycolysis and Pentose Phosphate Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Real-time cell metabolism assessed repeatedly on the same cells via para-hydrogen induced polarization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Interference of plant extracts, phytoestrogens and antioxidants with the MTT tetrazolium assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substrates and inhibitors of efflux proteins interfere with the MTT assay in cells and may lead to underestimation of drug toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. origene.com [origene.com]
- 18. docs.abcam.com [docs.abcam.com]
- 19. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
K-252c Technical Support Center: Stability and Storage
This guide provides researchers, scientists, and drug development professionals with comprehensive information on the stability and storage of K-252c. Adherence to these guidelines is crucial for ensuring the compound's integrity and obtaining reliable, reproducible experimental results.
Frequently Asked Questions (FAQs)
Q1: How should solid this compound be stored for long-term stability?
A1: Solid this compound should be stored at -20°C.[1][2][3][4][5][6] Under these conditions, it is stable for at least four years.[1][2] It is also recommended to protect the compound from light and moisture, as it can be hygroscopic.[6]
Q2: What is the best way to prepare a stock solution of this compound?
A2: this compound is supplied as a crystalline solid.[1] To prepare a stock solution, dissolve the compound in an appropriate organic solvent like DMSO.[1][4] For maximum stability of the solution, it is recommended to purge the solvent with an inert gas before dissolving the compound.[1]
Q3: How should I dissolve this compound for use in aqueous buffers?
A3: this compound is sparingly soluble in aqueous buffers.[1] For applications requiring an aqueous solution, first dissolve this compound in DMSO to create a concentrated stock solution. This stock solution can then be diluted with the aqueous buffer of choice to the final working concentration.[1] For example, a solubility of approximately 0.25 mg/mL can be achieved in a 1:3 solution of DMSO:PBS (pH 7.2).[1][2]
Q4: How stable are this compound solutions and how should they be stored?
A4: The stability of this compound depends on the solvent.
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Aqueous Solutions: It is strongly recommended to prepare aqueous solutions fresh for each experiment. Storage of aqueous solutions is not recommended for more than one day.[1]
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Organic Solutions (e.g., DMSO): If possible, prepare and use solutions on the same day. If storage is necessary, DMSO stock solutions can be stored at -20°C for up to one month.[4] Before use, stored solutions should be equilibrated to room temperature, and you should verify that no precipitation has occurred.[4]
Q5: What should I do if I see precipitate in my thawed this compound solution?
A5: If you observe precipitation after thawing a stored solution, gently warm the vial and vortex or sonicate until the solid is completely redissolved. Always ensure the compound is fully dissolved before use to guarantee an accurate concentration in your experiments.[4]
Q6: Are there any specific safety precautions for handling this compound?
A6: Yes, this compound should be handled as a hazardous material. Avoid ingestion, inhalation, and contact with eyes, skin, or clothing. Always wash your hands thoroughly after handling the compound.[1] It is intended for research use only and not for human or veterinary use.[3][4]
Data Presentation
Table 1: Storage and Stability Summary
| Form | Storage Temperature | Reported Stability | Special Conditions |
| Solid | -20°C | ≥ 4 years[1][2] | Protect from light and moisture[6] |
| DMSO Solution | -20°C | Up to 1 month[4] | Prepare fresh if possible[4] |
| Aqueous Solution | Not Recommended | ≤ 1 day[1] | Must be prepared fresh daily[1] |
Table 2: Solubility Data
| Solvent | Reported Solubility |
| DMSO | ≥15.55 mg/mL[3], ~25 mg/mL[1][2] |
| Dimethylformamide (DMF) | 0.5 mg/mL[1][2] |
| Ethanol | Slightly soluble[1][2] |
| Methanol | Soluble[5] |
| Aqueous Buffers | Sparingly soluble[1] |
| 1:3 DMSO:PBS (pH 7.2) | ~0.25 mg/mL[1][2] |
Troubleshooting Guide
Issue: I am observing inconsistent or no activity in my experiments.
-
Potential Cause 1: Compound Degradation.
-
Potential Cause 2: Inaccurate Concentration.
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Solution: The compound may have precipitated out of solution during storage or after dilution into an aqueous buffer. Before use, warm the solution to room temperature and vortex to ensure complete dissolution.[4] Visually inspect the solution for any particulate matter before adding it to your experimental setup.
-
-
Potential Cause 3: Improper Handling.
-
Solution: Ensure that the initial stock solution was prepared correctly as per the recommended protocol. Verify that the correct solvent was used and that the solid was fully dissolved.
-
Caption: Troubleshooting logic for inconsistent experimental results.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Acclimatization: Allow the vial of solid this compound to equilibrate to room temperature for 15-20 minutes before opening to prevent condensation of moisture.
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Calculation: this compound has a molecular weight of 311.34 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 3.11 mg of this compound.
-
Weighing: Carefully weigh out the required amount of this compound solid in a microfuge tube.
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Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the solid. For optimal stability, use DMSO that has been purged with an inert gas like argon or nitrogen.[1]
-
Mixing: Vortex the solution thoroughly until all the solid is completely dissolved. Gentle warming (to 37°C) may assist in dissolution.
-
Storage: If not for immediate use, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots in tightly sealed vials at -20°C for up to one month.[4]
Caption: Workflow for preparing and storing a this compound stock solution.
Protocol 2: General Guideline for Assessing this compound Solution Stability
This protocol outlines a general method for determining the stability of this compound in a specific solvent and storage condition.
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Preparation: Prepare a stock solution of this compound at a known concentration in the solvent of interest as described in Protocol 1.
-
Initial Analysis (T=0): Immediately analyze an aliquot of the freshly prepared solution using a validated stability-indicating method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This will establish the initial purity and concentration. The UV absorbance maxima for this compound are at 233, 290, 333, and 359 nm.[1]
-
Storage: Store the remaining solution under the desired conditions (e.g., -20°C, 4°C, room temperature, protected from light).
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Time-Point Analysis: At regular intervals (e.g., 24 hours, 7 days, 14 days, 30 days), remove an aliquot, bring it to room temperature, and re-analyze it using the same HPLC method.
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Data Evaluation: Compare the chromatograms from each time point to the T=0 sample. A stable solution will show no significant decrease in the main this compound peak area and no significant increase in degradation product peaks. The acceptable level of degradation will depend on the specific experimental requirements.
Caption: Key environmental factors influencing this compound stability.
References
Lot-to-lot variability of K-252c and its impact
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using K-252c in their experiments. The information addresses potential issues arising from the lot-to-lot variability of this and other small molecule inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the indolocarbazole family of alkaloids and functions as a broad-spectrum protein kinase inhibitor.[1] It is the aglycone of staurosporine and other K-252 compounds. Its primary mechanism of action is the competitive inhibition of the ATP-binding site on a variety of serine/threonine and tyrosine kinases. This non-specific inhibition affects multiple signaling pathways within the cell.
Q2: Which signaling pathways are known to be affected by this compound?
This compound is known to inhibit several key signaling kinases, including Protein Kinase C (PKC), Protein Kinase A (PKA), and Ca2+/calmodulin-dependent kinase II (CaMKII).[1] Due to its broad inhibitory profile, it can impact a wide range of cellular processes, including cell cycle progression, proliferation, and apoptosis.
Q3: What does "lot-to-lot variability" mean for a small molecule inhibitor like this compound?
Lot-to-lot variability refers to the differences in purity, isomeric composition, and the presence of impurities or degradation products between different manufacturing batches of this compound. These variations can arise from differences in the synthetic process or storage conditions and can significantly impact the compound's biological activity.
Q4: How can lot-to-lot variability of this compound affect my experimental results?
Inconsistent potency is a primary consequence of lot-to-lot variability. A new lot of this compound with a lower purity will have a reduced effective concentration of the active compound, leading to a weaker inhibitory effect and a higher apparent IC50 value. Conversely, a lot with highly active impurities could potentiate the observed effect. This variability can lead to poor reproducibility of experimental data.
Troubleshooting Guide
Issue 1: Inconsistent IC50 values for this compound between experiments.
| Possible Cause | Troubleshooting Step |
| Lot-to-lot variability in this compound purity. | 1. Record the lot number for each experiment. 2. If you suspect a new lot is causing discrepancies, perform a side-by-side comparison with a previously used, reliable lot. 3. Request a Certificate of Analysis (CoA) from the supplier for each new lot to verify its purity. |
| Degradation of this compound stock solution. | 1. Prepare fresh stock solutions of this compound in a suitable solvent (e.g., DMSO) and store them in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. 2. Protect stock solutions from light, as indolocarbazole compounds can be light-sensitive. |
| Variations in experimental conditions. | 1. Ensure consistent cell densities, incubation times, and reagent concentrations in all assays. 2. Use a consistent source and passage number of cells to minimize biological variability. |
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**Issue 2: Reduced or no observable effect of this compound in cellular assays.**
| **Possible Cause** | **Troubleshooting Step** |
| :--- | :--- |
| **Low purity of the this compound lot.** | 1. Consult the CoA for the purity of your current lot. A lower purity means a lower effective concentration of the active inhibitor.
2. Consider purchasing this compound from a different supplier with a higher guaranteed purity. |
| **Cellular context and off-target effects.** | 1. this compound is a broad-spectrum inhibitor. Its effect can vary significantly between different cell lines.
2. Confirm the expression of the target kinase in your cell line.
3. Use a positive control (e.g., a cell line known to be sensitive to this compound) to validate your experimental setup. |
| **Incorrect preparation of this compound.** | 1. Ensure this compound is fully dissolved in the solvent before adding it to your cell culture medium.
2. Some components of the cell culture medium, such as serum proteins, can bind to small molecules and reduce their effective concentration. Consider reducing the serum concentration during the treatment period if your experimental design allows. |
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The purity of a this compound lot directly influences its effective concentration.
Data Presentation
Table 1: Reported IC50 Values of this compound for Various Kinases
Kinase Reported IC50 (µM) Reference Protein Kinase C (PKC) 0.214 [1] Protein Kinase C (PKC) 0.68 [1] Protein Kinase C (PKC) 2.45 [1] Protein Kinase A (PKA) ~10-fold higher than PKC [1]
Note: The variability in reported IC50 values for the same kinase can be attributed to different assay conditions and potentially lot-to-lot variability of the inhibitor.
Experimental Protocols
1. In Vitro Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of this compound against a purified kinase.
-
Materials:
-
Purified active kinase
-
Kinase-specific substrate (peptide or protein)
-
This compound stock solution (in DMSO)
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or ATP and a detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
96-well assay plate
-
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer. Also, prepare a vehicle control (DMSO).
-
In a 96-well plate, add the kinase and its substrate to the kinase reaction buffer.
-
Add the diluted this compound or vehicle control to the appropriate wells.
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding ATP (and [γ-³²P]ATP if using a radiometric assay).
-
Incubate the reaction at 30°C for the desired time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction according to the detection method (e.g., adding a stop solution, or proceeding to the detection steps for non-radiometric assays).
-
Quantify the kinase activity. For radiometric assays, this involves capturing the radiolabeled substrate on a filter and measuring radioactivity. For non-radiometric assays, follow the manufacturer's instructions.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
2. Cell Viability Assay (MTT Assay)
This protocol measures the effect of this compound on cell viability.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plate
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium. Include a vehicle control (DMSO).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound.
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
3. Western Blotting for Downstream Pathway Inhibition
This protocol can be used to assess the effect of this compound on the phosphorylation status of a downstream target of a kinase it inhibits.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (one for the phosphorylated target and one for the total target protein)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Procedure:
-
Seed cells and treat them with various concentrations of this compound and a vehicle control for the desired time.
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Denature the protein samples by boiling them in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the phosphorylated target overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with the primary antibody against the total target protein.
References
Technical Support Center: K-252c in Experimental Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of K-252c during experimental assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a member of the staurosporine family of alkaloids, originally isolated from the bacterium Nocardiopsis sp.[1] It functions as a potent inhibitor of a variety of protein kinases, with a notable selectivity for Protein Kinase C (PKC).[1][2][3][4] By binding to the ATP-binding site of the kinase domain, this compound prevents the phosphorylation of target substrate proteins, thereby modulating downstream signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Q2: What are the solubility characteristics of this compound?
This compound is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol. However, it is insoluble in water. This property is a primary contributor to precipitation issues when preparing working solutions in aqueous-based assay buffers.
Q3: What is the recommended storage condition for this compound?
For long-term stability, this compound powder and stock solutions in DMSO should be stored at -20°C.
Q4: What is the optimal concentration of this compound to use in an assay?
The optimal concentration of this compound is highly dependent on the specific assay and cell type. As a general guideline, for in vitro kinase assays, concentrations in the nanomolar to low micromolar range are typically effective. For cell-based assays, a wider range may need to be tested, often from 0.1 to 10 µM. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses common issues related to this compound precipitation and provides practical solutions.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon dilution of DMSO stock into aqueous buffer. | This compound is insoluble in water. The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Minimize Final DMSO Concentration: Aim for a final DMSO concentration of ≤ 0.1% in your assay. Many cell lines can tolerate up to 0.5%, but sensitive or primary cells may be affected. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments. 2. Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your this compound stock in your aqueous buffer. This gradual change in solvent polarity can help maintain solubility. 3. Vortexing/Mixing: Ensure thorough mixing by vortexing or gently pipetting up and down immediately after diluting the this compound stock into the aqueous buffer. |
| Cloudiness or visible particles in the final working solution. | The concentration of this compound exceeds its solubility limit in the final assay buffer. | 1. Lower the Working Concentration: If possible, reduce the final concentration of this compound in your assay. 2. Incorporate a Solubilizing Agent: Consider adding a small amount of a biocompatible surfactant, such as Pluronic F-68 or Tween® 20 (typically at concentrations of 0.01-0.1%), to your assay buffer to improve the solubility of hydrophobic compounds. 3. Sonication: Briefly sonicate the final working solution in a water bath sonicator to help dissolve any small precipitates. |
| Inconsistent or non-reproducible assay results. | Micro-precipitation of this compound may be occurring, leading to variations in the effective concentration of the inhibitor. | 1. Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound from the DMSO stock for each experiment. Avoid using old working solutions. 2. Visual Inspection: Before adding to your assay, carefully inspect the final working solution for any signs of precipitation. If any is observed, do not use the solution and prepare a fresh one following the recommendations above. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10 mM).
-
Aliquotting: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C.
General Protocol for a Cell-Based Assay
-
Cell Seeding: Seed cells in a multi-well plate at the desired density and allow them to adhere overnight.
-
Preparation of Working Solution:
-
Thaw a single aliquot of the this compound DMSO stock solution.
-
Perform a serial dilution of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all conditions and does not exceed the tolerance level of your cells (typically ≤ 0.1%).
-
Include a vehicle control (medium with the same final DMSO concentration).
-
-
Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period.
-
Assay: Perform the desired downstream analysis (e.g., cell viability assay, western blot, etc.).
Protocol for an In Vitro Protein Kinase C (PKC) Inhibition Assay
This protocol is adapted from a general kinase inhibition assay and can be used to assess the inhibitory activity of this compound on PKC.
Materials:
-
Purified, active PKC enzyme
-
PKC substrate peptide (e.g., a fluorescently labeled peptide)
-
Kinase assay buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β-glycerophosphate, 1 mM sodium orthovanadate, 1 mM dithiothreitol, 1 mM CaCl₂)
-
ATP
-
This compound
-
DMSO
-
Microplate reader
Procedure:
-
Prepare this compound Dilutions:
-
Prepare a serial dilution of this compound in kinase assay buffer from your DMSO stock. Aim for a range of concentrations to determine the IC₅₀.
-
Ensure the final DMSO concentration is the same in all wells and is at a low, non-interfering level (e.g., ≤ 1%).
-
-
Assay Plate Setup:
-
Add the diluted this compound or vehicle control to the wells of a microplate.
-
Add the PKC substrate peptide to each well.
-
Add the purified PKC enzyme to each well.
-
-
Initiate the Reaction:
-
Add ATP to each well to start the kinase reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).
-
-
Detection:
-
Stop the reaction (if necessary, depending on the detection method).
-
Measure the signal (e.g., fluorescence) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Visualizations
Caption: Experimental workflow for using this compound and troubleshooting precipitation.
Caption: Simplified Protein Kinase C (PKC) signaling pathway and the inhibitory action of this compound.
References
Validation & Comparative
A Comparative Guide to K-252c and Alternative Protein Kinase C Inhibitors
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of K-252c and other widely used Protein Kinase C (PKC) inhibitors. This document provides supporting experimental data, detailed protocols for validation, and visual representations of key pathways and workflows to aid in the selection of the most appropriate inhibitor for your research needs.
Protein Kinase C (PKC) represents a family of serine/threonine kinases pivotal in a multitude of cellular signaling pathways, including cell proliferation, differentiation, and apoptosis.[1] The dysregulation of PKC activity has been implicated in various diseases, most notably cancer, making its isoforms attractive therapeutic targets.[2] this compound, an indolocarbazole alkaloid, is a known inhibitor of PKC.[3] This guide provides a comprehensive validation of this compound's inhibitory action on PKC and compares its performance against other common PKC inhibitors such as Staurosporine, Gö 6983, and various Bisindolylmaleimides.
Comparative Analysis of Inhibitor Potency
The inhibitory potency of this compound and its alternatives against different PKC isozymes is a critical factor in their selection for specific research applications. The half-maximal inhibitory concentration (IC50) values provide a quantitative measure of their efficacy. The following table summarizes the IC50 values for this compound and other inhibitors against a panel of PKC isozymes. It is important to note that IC50 values for ATP-competitive inhibitors can be influenced by the ATP concentration used in the assay.[4]
| Inhibitor | PKCα | PKCβI | PKCβII | PKCγ | PKCδ | PKCε | PKCζ | PKCη | PKCθ | PKCμ (PKD1) | Reference |
| This compound | ~2.45 µM | - | - | - | - | - | - | - | - | - | [3] |
| Staurosporine | 58 nM | 65 nM | - | 49 nM | 325 nM | 160 nM | - | - | - | - | [5][6][7][8] |
| Gö 6983 | 7 nM | 7 nM | - | 6 nM | 10 nM | - | 60 nM | - | - | 20,000 nM | [9][10][11] |
| Bisindolylmaleimide I (GF109203X) | 8-20 nM | 17 nM | 16 nM | 20 nM | - | 12 nM | - | - | - | - | [12][13][14][15][16] |
| Bisindolylmaleimide IV | 0.1-0.55 µM | - | - | - | - | - | - | - | - | - | [17] |
| Bisindolylmaleimide VIII | 53 nM | 195 nM | 163 nM | 213 nM | - | 175 nM | - | - | - | - | |
| Bisindolylmaleimide IX (Ro 31-8220) | 5 nM | 24 nM | 14 nM | 27 nM | - | 24 nM | - | - | - | - | [18] |
Selectivity Profile of PKC Inhibitors
While potent inhibition of PKC is desirable, the selectivity of an inhibitor for PKC over other protein kinases is crucial to avoid off-target effects. This compound and its analogs are known to be general inhibitors of various protein kinases, acting at or near the ATP-binding site.[19] Staurosporine is notoriously non-selective, inhibiting a broad spectrum of kinases.[5][7] In contrast, some bisindolylmaleimide derivatives, such as Enzastaurin and Ruboxistaurin, have been developed to be more selective for specific PKC isoforms, particularly PKCβ.[4] Gö 6983 also demonstrates a degree of selectivity, being a potent inhibitor of conventional and novel PKC isoforms while being significantly less effective against the atypical PKCμ (PKD1).[11]
Experimental Protocols
To ensure the reproducibility and validity of research findings, detailed experimental protocols are essential. Below are methodologies for key experiments to validate the inhibition of Protein Kinase C.
In Vitro Protein Kinase C (PKC) Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of PKC. The principle involves the transfer of a radiolabeled phosphate group from [γ-³²P]ATP to a specific PKC substrate.
Materials:
-
Purified PKC enzyme
-
PKC substrate (e.g., histone H1, myelin basic protein, or a specific peptide substrate)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 100 µg/ml phosphatidylserine, 20 µg/ml diacylglycerol)
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Trichloroacetic acid (TCA) or phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, PKC substrate, and the desired concentration of the inhibitor (or DMSO as a vehicle control).
-
Pre-incubate the mixture at 30°C for 5-10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Terminate the reaction by spotting the mixture onto phosphocellulose paper or by adding ice-cold TCA to precipitate the proteins.
-
If using phosphocellulose paper, wash the paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
If using TCA precipitation, collect the protein pellet by centrifugation.
-
Quantify the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the activity in the presence of the inhibitor to the vehicle control.
-
Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor concentrations.
Cellular Validation of PKC Inhibition by Western Blot
This method assesses the ability of an inhibitor to block PKC activity within a cellular context by measuring the phosphorylation of a downstream PKC substrate.
Materials:
-
Cell line of interest
-
Cell culture medium and reagents
-
PKC activator (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Inhibitor stock solution (e.g., this compound dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors
-
Primary antibody specific for the phosphorylated form of a known PKC substrate (e.g., phospho-MARCKS)
-
Primary antibody for the total form of the PKC substrate (as a loading control)
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Seed cells in culture plates and allow them to adhere and grow to the desired confluency.
-
Pre-treat the cells with various concentrations of the inhibitor (or DMSO as a vehicle control) for a specific duration (e.g., 1-2 hours).
-
Stimulate the cells with a PKC activator (e.g., PMA) for a short period (e.g., 15-30 minutes) to induce the phosphorylation of PKC substrates.
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of the cell lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with the primary antibody against the phosphorylated substrate overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the antibody against the total substrate to ensure equal protein loading.
-
Quantify the band intensities to determine the extent of inhibition of substrate phosphorylation.
Visualizing Pathways and Workflows
Diagrams are provided below to illustrate the PKC signaling pathway and a typical experimental workflow for validating PKC inhibition.
References
- 1. Protein kinase C in the immune system: from signalling to chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The total synthesis of this compound (staurosporinone) via a sequential C–H functionalisation strategy - Chemical Science (RSC Publishing) DOI:10.1039/C5SC04399A [pubs.rsc.org]
- 3. biolinks.co.jp [biolinks.co.jp]
- 4. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Staurosporine |AM-2282, STS | PKC inhibitor | Hello Bio [hellobio.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Staurosporine | Broad Spectrum Protein Kinase Inhibitors: R&D Systems [rndsystems.com]
- 8. Staurosporine | Cell Signaling Technology [cellsignal.com]
- 9. caymanchem.com [caymanchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Protein kinase C inhibitor Gö6976 but not Gö6983 induces the reversion of E- to N-cadherin switch and metastatic phenotype in melanoma: identification of the role of protein kinase D1 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. selleckchem.com [selleckchem.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. Effects of bisindolylmaleimide PKC inhibitors on p90RSK activity in vitro and in adult ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. biosensor.facmed.unam.mx [biosensor.facmed.unam.mx]
- 17. Bisindolylmaleimide IV, PKC inhibitor (CAS 119139-23-0) | Abcam [abcam.com]
- 18. selleckchem.com [selleckchem.com]
- 19. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to K-252c and Staurosporine for Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of K-252c and staurosporine, two microbial alkaloids known for their potent kinase inhibitory activity and their complex roles in neuronal survival and death. While both compounds have been investigated for their neuroprotective potential, their distinct mechanisms of action and dose-dependent effects warrant a careful evaluation for research and drug development purposes.
At a Glance: this compound vs. Staurosporine
| Feature | This compound | Staurosporine |
| Primary Mechanism | Protein Kinase Inhibitor | Broad-Spectrum Protein Kinase Inhibitor |
| Key Targets | More selective for Trk family of neurotrophin receptors. Also inhibits Protein Kinase C (PKC). | Potent, non-selective inhibitor of many kinases, including PKC, PKA, and CAMKII.[1][2] |
| Neuroprotective Role | Protects against amyloid beta-peptide toxicity and oxidative injury.[3] | Neuroprotective at very low concentrations (e.g., 1 nM) against insults like glucose deprivation and NGF-deprivation induced death.[4][5] |
| Neurotoxic Role | Less characterized for neurotoxicity. | Potent inducer of apoptosis at higher concentrations (e.g., 30-100 nM).[6][7] |
| Therapeutic Window | Potentially wider due to greater target selectivity. | Narrow and paradoxical; neuroprotective and neurotoxic concentrations can overlap.[7] |
Quantitative Data for Neuroprotection
Direct comparative studies quantifying the neuroprotective EC50 of this compound and staurosporine in the same experimental model are limited in the available literature. The following tables summarize existing data on their protective effects and inhibitory concentrations against key kinases.
Table 1: Neuroprotective Effects
| Compound | Neuronal Model | Insult | Protective Concentration | Observed Effect |
| K-252 compounds | Cultured rat hippocampal neurons | Amyloid beta-peptide toxicity & iron-induced oxidative injury | Concentration-dependent | Attenuated the elevation of intracellular calcium levels.[3] |
| K-252a, K-252b | Hippocampal, septal, and cortical neurons | Glucose deprivation | 10 fM - 10 nM | Prolonged survival and stabilized calcium homeostasis.[5] |
| Staurosporine | Cultured rat hippocampal neurons | Amyloid beta-peptide toxicity & iron-induced oxidative injury | Concentration-dependent | Attenuated the elevation of intracellular calcium levels.[3] |
| Staurosporine | Hippocampal, septal, and cortical neurons | Glucose deprivation | 10 fM - 10 nM | Prolonged survival and stabilized calcium homeostasis.[5] |
| Staurosporine | Mouse retinal ganglion cells | Optic nerve crush injury | 500 nM (intravitreal injection) | Attenuated retinal ganglion cell loss and nerve fiber degradation.[8] |
| Staurosporine | Sympathetic neurons | NGF deprivation | 1 nM | Inhibited neuronal death.[4] |
Table 2: Kinase Inhibitory Activity (IC50 Values)
| Compound | Protein Kinase C (PKC) | Protein Kinase A (PKA) | Trk Tyrosine Kinase | Other Kinases |
| This compound | 0.214 - 2.45 µM[9] | ~10-fold less potent than against PKC[9] | - | Inhibits Ca2+/calmodulin kinase II.[9] |
| K-252a | 470 nM | 140 nM | 3 nM[10][11] | Phosphorylase kinase (1.7 nM), CaMKII (270 nM).[11] |
| Staurosporine | 0.7 - 2.7 nM[2] | 7 - 15 nM[2] | Inhibits Trk autophosphorylation (10-100 nM).[12] | Broad inhibition including PKG (8.5 nM), MLCK (21 nM), CAMKII (20 nM), v-Src (6 nM).[2] |
Note: IC50 values can vary between studies based on experimental conditions.
Signaling Pathways
The neuroprotective effects of this compound and staurosporine are intrinsically linked to their ability to modulate critical signaling pathways involved in cell survival and apoptosis.
This compound and Trk Receptor Signaling
K-252 compounds are recognized for their relatively selective inhibition of the Trk family of neurotrophin receptors (TrkA, TrkB, TrkC).[13] Neurotrophins like NGF and BDNF promote neuronal survival by activating these receptors, which leads to the downstream activation of pro-survival pathways such as the PI3K/Akt and MAPK/ERK cascades. By inhibiting Trk autophosphorylation, K-252 compounds can block these survival signals.[12][14] This is the basis for their common use as antagonists of neurotrophin action. However, the neuroprotective effects observed suggest a more complex mechanism, potentially involving the inhibition of other kinases that contribute to cell death pathways under pathological conditions.
Staurosporine and Protein Kinase C (PKC) Signaling
Staurosporine is a potent, broad-spectrum inhibitor of numerous kinases, with a particularly high affinity for Protein Kinase C (PKC).[2] PKC isoforms are involved in a wide array of cellular processes, and their dysregulation is implicated in neuronal injury. In the context of ischemia, for instance, excessive PKC activation can contribute to cell death.[15] The neuroprotective effect of low-dose staurosporine may stem from its ability to temper this aberrant PKC activity. However, its lack of specificity means it can also inhibit pro-survival kinases. Furthermore, at higher concentrations, staurosporine's potent and widespread kinase inhibition triggers apoptotic pathways, making it a common tool to induce cell death in experimental settings.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of neuroprotective agents like this compound and staurosporine.
Cell Viability Assessment: MTT Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Workflow:
Detailed Methodology:
-
Cell Plating: Seed neuronal cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Expose the cells to the neurotoxic agent (e.g., amyloid-beta, glutamate) with or without various concentrations of this compound or staurosporine for the desired duration.
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing metabolically active cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm. The intensity of the color is proportional to the number of viable cells.
Apoptosis Detection: Caspase-3 Activity Assay
This assay quantifies the activity of caspase-3, a key executioner caspase in the apoptotic cascade.
Workflow:
Detailed Methodology:
-
Cell Treatment: Treat cells in a multi-well plate as described for the MTT assay.
-
Cell Lysis: After treatment, wash the cells with PBS and then add a lysis buffer to each well. Incubate on ice for 10-15 minutes to ensure complete cell lysis.
-
Substrate Addition: Transfer the cell lysates to a new plate. Add the reaction buffer containing the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or a fluorogenic substrate) to each lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours. During this time, active caspase-3 in the apoptotic cell lysates will cleave the substrate.
-
Signal Detection: Measure the signal using a microplate reader. For colorimetric assays, this involves reading the absorbance at 405 nm. For fluorometric assays, measure the fluorescence at the appropriate excitation/emission wavelengths. The signal intensity is directly proportional to the caspase-3 activity.
DNA Fragmentation Analysis: TUNEL Assay
The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of late-stage apoptosis.
Workflow:
Detailed Methodology:
-
Cell Culture and Treatment: Grow neuronal cells on glass coverslips and treat them as required.
-
Fixation and Permeabilization: After treatment, fix the cells with a solution like 4% paraformaldehyde, followed by permeabilization with a detergent such as 0.25% Triton X-100 in PBS. This allows the labeling reagents to enter the cells and nucleus.
-
TUNEL Reaction: Add the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs (e.g., BrdUTP), to the cells.
-
Incubation: Incubate the coverslips in a humidified chamber at 37°C for approximately 1 hour. The TdT enzyme will catalyze the addition of the labeled dUTPs to the 3'-hydroxyl ends of fragmented DNA.
-
Washing and Counterstaining: Wash the cells to remove unincorporated nucleotides. A nuclear counterstain, such as DAPI, is often used to visualize the nuclei of all cells.
-
Visualization and Analysis: Mount the coverslips onto microscope slides and visualize them using a fluorescence microscope. Apoptotic cells will show bright fluorescent nuclei (TUNEL-positive), which can be quantified relative to the total number of cells (DAPI-positive).
Conclusion
Both this compound and staurosporine exhibit neuroprotective properties, primarily through the inhibition of protein kinases. This compound's greater selectivity for Trk receptors may offer a more targeted approach with a potentially wider therapeutic window compared to the broad-spectrum activity of staurosporine.
The most significant challenge with staurosporine is its dual nature: it is neuroprotective at very low, picomolar to low nanomolar concentrations, but becomes a potent inducer of apoptosis at mid-to-high nanomolar concentrations. This narrow therapeutic index and paradoxical effect pose considerable challenges for its development as a neuroprotective agent.
For researchers in drug development, this compound and other more selective K-252 analogs may represent more promising lead compounds. However, staurosporine remains an invaluable tool for studying the fundamental mechanisms of kinase signaling and apoptosis in neuronal systems, provided its dose-dependent effects are carefully considered in the experimental design. Future research should aim for direct, quantitative comparisons of these compounds in standardized neuroprotection assays to better delineate their therapeutic potential.
References
- 1. Staurosporine, K-252 and UCN-01: potent but nonspecific inhibitors of protein kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Staurosporine and K-252 compounds protect hippocampal neurons against amyloid beta-peptide toxicity and oxidative injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Staurosporine-induced neuronal death: multiple mechanisms and methodological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Staurosporine, K-252a, and K-252b stabilize calcium homeostasis and promote survival of CNS neurons in the absence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Staurosporine-induced neuronal apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of the cell death process induced by staurosporine in human neuroblastoma cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The neuroprotective effect of staurosporine on mouse retinal ganglion cells after optic nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biolinks.co.jp [biolinks.co.jp]
- 10. K252a is a selective inhibitor of the tyrosine protein kinase activity of the trk family of oncogenes and neurotrophin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Inhibition of the cellular actions of nerve growth factor by staurosporine and K252A results from the attenuation of the activity of the trk tyrosine kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. K-252 compounds: modulators of neurotrophin signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. K-252a inhibits nerve growth factor-induced trk proto-oncogene tyrosine phosphorylation and kinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
K-252c vs. Gö6976: A Comparative Guide to PKC Isoform Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely used protein kinase C (PKC) inhibitors, K-252c and Gö6976. Understanding the specific inhibitory profiles of these compounds is crucial for designing targeted experiments and developing novel therapeutics. This document summarizes their performance against various PKC isoforms, provides detailed experimental methodologies, and visualizes key signaling pathways.
Introduction to this compound and Gö6976
This compound and Gö6976 are both indolocarbazole alkaloids that function as ATP-competitive inhibitors of protein kinases.[1][2] Their structural similarities belie significant differences in their potency and selectivity for specific isoforms of Protein Kinase C (PKC), a family of serine/threonine kinases critical in cellular signaling pathways regulating proliferation, differentiation, and apoptosis.[3][4]
Gö6976 is a highly potent and selective inhibitor of conventional PKC isoforms (cPKCs), which are calcium-dependent.[2][5] In contrast, This compound is a broader spectrum inhibitor, affecting a wider range of PKC isoenzymes, though generally with lower potency than Gö6976's action on cPKCs.[6]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and Gö6976 against a panel of PKC isoforms. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration.[1]
| PKC Isoform | This compound IC50 (nM) | Gö6976 IC50 (nM) | Inhibitor Preference |
| Conventional (cPKC) | |||
| PKCα | ~214 - 2450 | 2.3 | Gö6976 |
| PKCβI | Data not available | 6.2 | Gö6976 |
| PKCβII | Data not available | Data not available | |
| PKCγ | Data not available | > 3000 | Neither |
| Novel (nPKC) | |||
| PKCδ | Submicromolar to Micromolar | > 3000 | This compound (moderate) |
| PKCε | Submicromolar to Micromolar | > 3000 | This compound (moderate) |
| PKCη | Submicromolar to Micromolar | Data not available | |
| PKCθ | Submicromolar to Micromolar | Data not available | |
| Atypical (aPKC) | |||
| PKCζ | Submicromolar to Micromolar | > 3000 | This compound (moderate) |
Data compiled from multiple sources.[1][2][5][6]
Off-Target Effects
It is crucial to consider the off-target effects of any kinase inhibitor. Both this compound and Gö6976 have been shown to inhibit other kinases, which can lead to unintended biological consequences.[7][8]
This compound , as a staurosporine analog, is known to be a relatively non-selective kinase inhibitor, affecting a variety of serine/threonine and tyrosine kinases.[6]
Gö6976 , while highly selective for conventional PKCs at low nanomolar concentrations, can inhibit other kinases at higher concentrations. For instance, it has been reported to inhibit JAK2 and FLT3.[5] Researchers should exercise caution and consider using multiple inhibitors or genetic approaches to validate findings.[1]
Experimental Protocols
The following is a representative protocol for an in vitro PKC kinase inhibition assay, based on commonly used methodologies.[9][10]
In Vitro PKC Kinase Inhibition Assay (Radiometric)
Objective: To determine the IC50 of an inhibitor against a specific PKC isoform.
Materials:
-
Recombinant human PKC isoforms
-
Inhibitor stock solutions (this compound, Gö6976)
-
PKC substrate peptide (e.g., Ac-MBP(4-14))
-
[γ-³²P]ATP
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT, 100 µM CaCl₂)
-
Lipid vesicles (phosphatidylserine and diacylglycerol)
-
P81 phosphocellulose paper
-
0.75% Phosphoric acid
-
Scintillation counter and fluid
Procedure:
-
Prepare serial dilutions of the inhibitors (this compound and Gö6976) in the assay buffer.
-
In a microcentrifuge tube, combine the assay buffer, the specific PKC isoform, the substrate peptide, and the lipid vesicles.
-
Add the inhibitor at various concentrations to the reaction mixture. Include a control with no inhibitor.
-
Pre-incubate the mixture at 30°C for 10 minutes.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a predetermined time (e.g., 10-20 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Non-Radioactive ELISA-Based Assay
An alternative, non-radioactive method involves an ELISA-based assay. This method utilizes a specific antibody that recognizes the phosphorylated substrate. The amount of phosphorylated substrate is then quantified using a secondary antibody conjugated to an enzyme (e.g., HRP) and a colorimetric substrate.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz, illustrate the canonical PKC activation pathway and a typical experimental workflow for inhibitor screening.
Caption: Canonical activation pathway of conventional Protein Kinase C (PKC) isoforms.
Caption: Experimental workflow for determining the IC50 of PKC inhibitors.
Conclusion
The choice between this compound and Gö6976 depends critically on the specific research question.
-
For highly specific inhibition of conventional PKC isoforms (PKCα and PKCβI), Gö6976 is the superior choice due to its high potency and selectivity at low nanomolar concentrations.[2][5]
-
When a broader inhibition of multiple PKC isoforms is desired, or when targeting novel or atypical PKCs, this compound may be considered , although its lower potency and broader off-target profile necessitate careful interpretation of results.[6]
Researchers should always validate their findings using multiple approaches and be mindful of the potential for off-target effects. This guide provides a foundation for making informed decisions in the selection and application of these important research tools.
References
- 1. Protein Kinase C Pharmacology: Refining the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective inhibition of protein kinase C isozymes by the indolocarbazole Gö 6976 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]
- 4. bosterbio.com [bosterbio.com]
- 5. Go 6976 | Protein Kinase C | Tocris Bioscience [tocris.com]
- 6. researchgate.net [researchgate.net]
- 7. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. merckmillipore.com [merckmillipore.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
A Researcher's Guide to Control Experiments for Kinase Inhibition Studies Using K-252c
For researchers, scientists, and drug development professionals investigating the intricate world of cellular signaling, the indolocarbazole alkaloid K-252c serves as a valuable, albeit complex, tool for dissecting the roles of various protein kinases. As a staurosporine aglycone, this compound is a potent, cell-permeable inhibitor of several kinases, most notably Protein Kinase C (PKC). However, its broad reactivity necessitates a carefully designed experimental approach with robust controls to ensure accurate and interpretable results. This guide provides a comparative overview of this compound's inhibitory profile, detailed experimental protocols for its use, and essential control strategies for rigorous kinase inhibition studies.
This compound: A Comparative Look at Kinase Inhibition
This compound's primary mechanism of action is as an ATP-competitive inhibitor, binding to the ATP-binding site of the kinase catalytic domain. Its inhibitory activity is most pronounced against PKC, but it also affects other kinases, including Protein Kinase A (PKA) and Ca2+/calmodulin-dependent protein kinase II. The following table summarizes the reported 50% inhibitory concentrations (IC50) of this compound against various kinases, providing a snapshot of its selectivity profile. It is important to note that IC50 values can vary depending on the experimental conditions, such as ATP concentration.
| Kinase Target | Reported IC50 (µM) | Reference |
| Protein Kinase C (PKC) | 0.214 - 2.45 | |
| Protein Kinase A (PKA) | ~10-fold higher than PKC | |
| pUL97 (HCMV protein kinase) | 0.17 - 0.32 |
Designing Robust Kinase Inhibition Experiments with this compound
To confidently attribute an observed biological effect to the inhibition of a specific kinase by this compound, a multi-faceted approach employing various controls is essential.
Essential Controls for In Vitro and Cell-Based Assays:
-
Vehicle Control (Negative Control): Since this compound and other staurosporine analogs are typically dissolved in dimethyl sulfoxide (DMSO), a vehicle control is crucial. Cells or enzyme preparations should be treated with the same concentration of DMSO used to deliver this compound to account for any effects of the solvent itself.
-
Positive Control Inhibitor: To validate the assay system and confirm that the target kinase is indeed active and inhibitable, a known, selective inhibitor of the kinase of interest should be used. For PKC, highly selective inhibitors like Gö6976 or the PKCβ-selective inhibitors Enzastaurin and Ruboxistaurin are excellent choices.
-
Inactive Analog (Negative Control Compound): If available, an inactive structural analog of this compound can be a powerful control to demonstrate that the observed effects are due to the specific inhibitory activity of this compound and not to off-target effects of the chemical scaffold.
-
Dose-Response Analysis: Rather than using a single concentration of this compound, performing a dose-response experiment is critical to establish a concentration-dependent effect. This helps to distinguish specific inhibition from non-specific or toxic effects that may occur at high concentrations.
Experimental Protocols
In Vitro Kinase Assay Protocol (Non-Radioactive, ELISA-based)
This protocol provides a general framework for an in vitro kinase assay to assess the inhibitory potential of this compound against a purified kinase.
Materials:
-
Purified active kinase (e.g., PKC)
-
Kinase-specific substrate peptide (pre-coated on a microplate)
-
This compound
-
Positive control inhibitor (e.g., Gö6976)
-
DMSO (vehicle)
-
Kinase assay buffer
-
ATP solution
-
Phospho-specific antibody that recognizes the phosphorylated substrate
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare serial dilutions of this compound and the positive control inhibitor in kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
Kinase Reaction:
-
To the substrate-coated wells, add the kinase assay buffer.
-
Add the diluted this compound, positive control, or vehicle (DMSO) to the appropriate wells.
-
Add the purified kinase to all wells except the "no enzyme" control.
-
Pre-incubate for 10-15 minutes at 30°C to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding a solution of ATP.
-
Incubate for 30-60 minutes at 30°C.
-
-
Detection:
-
Stop the reaction by washing the wells with wash buffer.
-
Add the phospho-specific primary antibody and incubate for 1 hour at room temperature.
-
Wash the wells.
-
Add the HRP-conjugated secondary antibody and incubate for 30 minutes at room temperature.
-
Wash the wells.
-
Add the TMB substrate and incubate in the dark until sufficient color develops (15-30 minutes).
-
Stop the color development by adding the stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm using a microplate reader.
-
Subtract the background absorbance (from "no enzyme" wells).
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percentage of inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizing the Impact of this compound on Signaling Pathways
This compound and its parent compound, staurosporine, are known inhibitors of the Trk family of receptor tyrosine kinases, which are crucial for neuronal survival and differentiation. The following diagrams illustrate the general workflow for kinase inhibitor profiling and the TrkA signaling pathway, highlighting potential points of inhibition by this compound.
K-252c: A Comparative Analysis of its Kinase Cross-Reactivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the kinase inhibitory profile of K-252c, a naturally occurring indolocarbazole alkaloid. This compound is recognized for its potent inhibition of Protein Kinase C (PKC), a crucial family of enzymes in cellular signal transduction. Understanding its cross-reactivity with other kinases is vital for its application as a research tool and for potential therapeutic development. This document summarizes key quantitative data, presents detailed experimental methodologies for assessing kinase inhibition, and visualizes relevant biological pathways and workflows.
Quantitative Kinase Inhibition Profile of this compound
This compound exhibits inhibitory activity against a range of protein kinases, with a notable preference for Protein Kinase C. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against various kinases. It is important to note that IC50 values can vary between studies due to different experimental conditions.
| Kinase Target | IC50 (µM) | Comments |
| Protein Kinase C (PKC) | 0.214 - 2.45[1] | Potent inhibitor. IC50 values vary across different studies and isotypes. |
| Protein Kinase A (PKA) | ~10-fold less potent than against PKC[1] | Significantly lower affinity compared to PKC. |
| Ca2+/calmodulin-dependent protein kinase II (CaMKII) | Inhibitory activity reported[1] | Specific IC50 value not consistently reported in broad screens. |
| Myosin Light Chain Kinase (MLCK) | Inhibitory activity reported[1] | Acknowledged as a target, but detailed quantitative data is sparse. |
| cGMP-dependent protein kinase (PKG) | Inhibitory activity reported[1] | Known to be inhibited by this compound. |
| pUL97 Protein Kinase (HCMV) | 0.0012 - 0.013 | Potent inhibition of the human cytomegalovirus protein kinase. |
Experimental Protocols
A common and robust method for determining the inhibitory potential of compounds like this compound against various kinases is the in vitro radiometric protein kinase assay. This method directly measures the transfer of a radiolabeled phosphate from ATP to a substrate.
In Vitro Radiometric Protein Kinase Assay
This protocol outlines the general steps to determine the IC50 value of this compound for a specific kinase.
Materials:
-
Purified active kinase
-
Specific peptide or protein substrate for the kinase
-
This compound (or other inhibitor) stock solution in DMSO
-
[γ-³²P]ATP or [γ-³³P]ATP
-
Non-radiolabeled ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.1% β-mercaptoethanol)
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare Kinase Reaction Mix: In a microcentrifuge tube, prepare a master mix containing the kinase reaction buffer, the specific substrate, and the purified kinase enzyme.
-
Inhibitor Dilution Series: Prepare serial dilutions of this compound in DMSO. A typical final concentration range for testing might be from 1 nM to 100 µM.
-
Assay Plate Setup: Add a small volume of each this compound dilution to individual wells of a 96-well plate. Include a "no inhibitor" control (DMSO only) and a "no enzyme" background control.
-
Initiate Kinase Reaction: Add the kinase reaction mix to each well.
-
Start Phosphorylation: Initiate the phosphorylation reaction by adding a mix of non-radiolabeled ATP and [γ-³²P]ATP to each well. The final ATP concentration should ideally be at or near the Km of the kinase for ATP to accurately determine the potency of ATP-competitive inhibitors.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time, ensuring the reaction is within the linear range.
-
Stop Reaction: Terminate the reaction by adding the stop solution.
-
Substrate Capture: Spot a portion of the reaction mixture from each well onto P81 phosphocellulose paper. The phosphorylated substrate will bind to the paper, while the unincorporated [γ-³²P]ATP will not.
-
Washing: Wash the phosphocellulose paper multiple times with a wash buffer (e.g., 0.75% phosphoric acid) to remove any unbound radiolabeled ATP.
-
Quantification: Place the washed paper in a scintillation vial with scintillation fluid and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each this compound concentration relative to the "no inhibitor" control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizations
Experimental Workflow for Kinase Inhibition Assay
References
Validating K-252c Target Engagement in Live Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods for validating the target engagement of K-252c, a broad-spectrum kinase inhibitor, within a live-cell context. As the cellular environment significantly influences drug-target interactions, robust validation of intracellular target binding is a critical step in drug discovery and development. This document outlines key experimental approaches, presents comparative data, and provides detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Introduction to this compound
This compound is a member of the indolocarbazole family of alkaloids, which are known for their potent, albeit often non-specific, inhibition of a wide range of protein kinases.[1] It is the aglycone of staurosporine, another well-studied and promiscuous kinase inhibitor. This compound's cell-permeable nature makes it a useful tool for studying cellular signaling pathways regulated by kinases such as Protein Kinase C (PKC), Protein Kinase A (PKA), and Calcium/calmodulin-dependent protein kinase II (CaMKII).[1] However, to confidently attribute a cellular phenotype to the inhibition of a specific kinase by this compound, direct validation of its engagement with the intended target(s) in live cells is paramount.
Comparative Analysis of Target Engagement Validation Methods
Several powerful techniques have emerged to quantify the interaction between a small molecule and its protein target directly within living cells. This section compares three prominent methods: the Cellular Thermal Shift Assay (CETSA), NanoBioluminescence Resonance Energy Transfer (NanoBRET) assays, and Phosphorylation Assays.
| Method | Principle | Advantages | Disadvantages | Typical Throughput |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding alters the thermal stability of the target protein. Soluble protein remaining after heat treatment is quantified.[2] | Label-free, applicable to endogenous proteins, reflects physiological interactions. | Can be low-throughput (Western blot-based), requires specific antibodies, may not be suitable for all targets. | Low to high, depending on the readout method (Western blot vs. high-throughput formats). |
| NanoBRET™ Target Engagement Assay | Measures Bioluminescence Resonance Energy Transfer between a NanoLuc® luciferase-tagged kinase and a fluorescent tracer that competes with the test compound for the active site.[3] | High-throughput, quantitative, provides real-time binding information in live cells. | Requires genetic modification of the target protein, potential for artifacts due to overexpression. | High. |
| Phosphorylation Assays (e.g., Western Blot, ELISA) | Measures the phosphorylation state of a kinase's direct or downstream substrate as a proxy for kinase activity and target engagement.[4] | Can utilize endogenous proteins, provides functional readout of target inhibition. | Indirect measure of target engagement, pathway crosstalk can complicate interpretation, requires specific phospho-antibodies. | Low to medium. |
Experimental Data: A Comparative Look
Direct, quantitative data on the live-cell target engagement of this compound using modern techniques like CETSA and NanoBRET is limited in publicly available literature. However, its close structural analog, staurosporine , is frequently used as a broad-spectrum kinase inhibitor control in these assays. The data for staurosporine can, therefore, serve as a valuable proxy to understand the expected target engagement profile of this compound.
For comparison, we also present data for three clinically relevant kinase inhibitors: Dasatinib , Crizotinib , and Gefitinib .
| Compound | Primary Target(s) | Method | Cell Line | Observed Live-Cell IC50 / EC50 | Reference |
| Staurosporine (as a proxy for this compound) | Broad-spectrum (PKC, PKA, etc.) | CETSA | K562 | Target-dependent thermal shifts observed at 1-10 µM | [5] |
| NanoBRET | HEK293 | Broad engagement across the kinome | [3] | ||
| Dasatinib | BCR-ABL, SRC family kinases | NanoBRET | HEK293 | ABL1: 0.8 nM, SRC: 1.2 nM | [3] |
| Crizotinib | ALK, MET, ROS1 | NanoBRET | HEK293 | ALK: 24 nM, MET: 2.1 nM | [3] |
| Gefitinib | EGFR | CETSA | A431 | Thermal stabilization of EGFR observed | [6] |
Note: The IC50/EC50 values are highly dependent on the specific assay conditions, cell line, and target protein.
Visualizing Cellular Processes
Signaling Pathway of a Key this compound Target: Protein Kinase C (PKC)
Caption: this compound inhibits the Protein Kinase C (PKC) signaling pathway.
Experimental Workflow for Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for validating target engagement using CETSA.
Logical Comparison of Target Engagement Methods
Caption: Comparison of direct vs. indirect target engagement methods.
Detailed Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment:
-
Culture cells to 80-90% confluency.
-
Treat cells with the desired concentrations of this compound or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Heat Treatment:
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to room temperature for 3 minutes.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
-
Protein Quantification and Analysis:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze the abundance of the target protein in each sample by Western blotting using a specific primary antibody.
-
Quantify the band intensities and plot the percentage of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of this compound indicates target engagement.
-
NanoBRET™ Target Engagement Intracellular Kinase Assay Protocol (Adapted from Promega)
-
Cell Preparation and Transfection:
-
Seed cells (e.g., HEK293) in a suitable plate format (e.g., 96-well).
-
Transfect cells with a vector encoding the kinase of interest fused to NanoLuc® luciferase. Co-transfection with a carrier DNA can help regulate expression levels.
-
Incubate for 24 hours to allow for protein expression.
-
-
Assay Plate Preparation:
-
Prepare a serial dilution of this compound in Opti-MEM® I Reduced Serum Medium.
-
Add the this compound dilutions to the assay plate.
-
-
Tracer and Substrate Addition:
-
Prepare a solution containing the NanoBRET™ tracer specific for the kinase of interest and the Nano-Glo® substrate in Opti-MEM®.
-
Add this solution to the wells containing the cells and this compound.
-
-
Signal Detection:
-
Incubate the plate at room temperature for 2 hours.
-
Measure the donor (NanoLuc®) and acceptor (tracer) emission signals using a luminometer equipped with appropriate filters.
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A decrease in the NanoBRET™ ratio with increasing concentrations of this compound indicates competitive displacement of the tracer and target engagement.
-
Phosphorylation Assay (Western Blot) Protocol
-
Cell Treatment and Lysis:
-
Culture cells and treat with various concentrations of this compound for a defined period.
-
If applicable, stimulate the signaling pathway of interest (e.g., with a growth factor) for a short duration before harvesting.
-
Lyse the cells in a lysis buffer containing phosphatase and protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates.
-
Denature the protein samples and separate them by SDS-PAGE.
-
-
Western Blotting and Detection:
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST).
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Analysis:
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., GAPDH or β-actin).
-
Quantify the band intensities to determine the relative change in phosphorylation upon treatment with this compound. A dose-dependent decrease in phosphorylation suggests target engagement and inhibition.
-
Conclusion
Validating the target engagement of kinase inhibitors like this compound in live cells is essential for accurately interpreting their biological effects. This guide has provided a comparative overview of three key methodologies: CETSA, NanoBRET, and phosphorylation assays. While direct quantitative data for this compound in live-cell target engagement assays remains limited, the extensive data available for its close analog, staurosporine, offers a valuable benchmark. By understanding the principles, advantages, and limitations of each technique, and by leveraging comparative data from well-characterized inhibitors, researchers can design and execute robust experiments to confidently validate the intracellular targets of this compound and other kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative, Wide-Spectrum Kinase Profiling in Live Cells for Assessing the Effect of Cellular ATP on Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Staurosporine, K-252a, and K-252b stabilize calcium homeostasis and promote survival of CNS neurons in the absence of glucose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imaging the Binding Between Dasatinib and Its Target Protein in Living Cells Using an SLP Tag System on Intracellular Compartments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Monitoring drug–target interactions through target engagement-mediated amplification on arrays and in situ - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of K-252c and K-252a Potency on Trk Receptors
A detailed guide for researchers, scientists, and drug development professionals on the differential inhibitory effects of K-252c and K-252a on Tropomyosin receptor kinase (Trk) family receptors. This guide provides a comprehensive comparison of their potencies, supported by available experimental data, and outlines the methodologies for assessing their activity.
Introduction
The Tropomyosin receptor kinases (Trks) are a family of receptor tyrosine kinases—comprising TrkA, TrkB, and TrkC—that play a crucial role in the development and function of the nervous system. Their activation by neurotrophins such as Nerve Growth Factor (NGF), Brain-Derived Neurotrophic Factor (BDNF), and Neurotrophin-3 (NT-3) triggers downstream signaling cascades essential for neuronal survival, differentiation, and synaptic plasticity. Dysregulation of Trk signaling has been implicated in various neurological disorders and cancer, making Trk receptors attractive therapeutic targets.
K-252a and this compound are members of the K-252 family of indolocarbazole alkaloids, known for their protein kinase inhibitory activities. While both compounds share a common structural backbone, their potencies and selectivities against different kinases, particularly the Trk receptors, are distinct. This guide provides a comparative overview of the inhibitory potency of this compound and K-252a on Trk receptors, based on available scientific literature.
Potency Comparison on Trk Receptors
K-252a has been extensively characterized as a potent inhibitor of the entire Trk receptor family. In contrast, this compound is primarily recognized as a moderately potent inhibitor of Protein Kinase C (PKC), and to date, there is a notable lack of publicly available data on its direct inhibitory activity against Trk receptors.
| Compound | Target | IC50 (nM) | Comments |
| K-252a | TrkA (gp140trk) | 3[1] | Potent inhibitor of all Trk family receptors. |
| TrkB | Inhibition confirmed, specific IC50 not consistently reported. | ||
| TrkC | Inhibition confirmed, specific IC50 not consistently reported. | ||
| This compound | TrkA | Data not available | Primarily characterized as a PKC inhibitor. |
| TrkB | Data not available | ||
| TrkC | Data not available | ||
| PKC | 214[2] | Weaker PKC inhibitor compared to other K-252 analogs.[2] |
Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Lower IC50 values indicate higher potency.
Trk Signaling Pathway
The binding of a neurotrophin to its cognate Trk receptor induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain. This activation initiates several downstream signaling cascades, including the Ras/MAPK, PI3K/Akt, and PLC-γ pathways, which are crucial for mediating the biological effects of neurotrophins.
References
Safety Operating Guide
Proper Disposal of K-252c: A Step-by-Step Guide for Laboratory Professionals
For Immediate Implementation: Researchers, scientists, and drug development professionals must adhere to strict protocols for the disposal of K-252c, a potent kinase inhibitor. This guide provides essential safety and logistical information, ensuring the safe handling and disposal of this compound in a laboratory setting.
This compound, also known as Staurosporine aglycone, is a cell-permeable protein kinase C (PKC) inhibitor.[1] Due to its biological activity and potential hazards, including being harmful if swallowed and causing serious eye irritation, proper disposal is critical to ensure personnel safety and environmental protection.[2]
Summary of Key Safety and Physical Data
For quick reference, the following table summarizes essential data for this compound.
| Property | Value | Source |
| CAS Number | 85753-43-1 | [2] |
| Molecular Formula | C₂₀H₁₃N₃O | [1][2] |
| Molecular Weight | 311.3 g/mol | [2] |
| Appearance | Crystalline solid | [3] |
| Solubility | Soluble in DMSO (approx. 25 mg/ml) and DMF (approx. 0.5 mg/ml). Slightly soluble in ethanol. Sparingly soluble in aqueous buffers. | [3] |
| Hazard Statements | H302: Harmful if swallowed. H319: Causes serious eye irritation. | [2] |
| Storage | Store at -20°C. | [3] |
Experimental Protocols: Step-by-Step Disposal Procedure for this compound
The following procedure outlines the recommended steps for the safe disposal of this compound waste. This protocol is based on general best practices for hazardous laboratory waste and specific information from Safety Data Sheets (SDS).
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile rubber).[2]
2. Waste Segregation:
-
Solid Waste:
-
Collect all solid this compound waste, including unused or expired neat compound, contaminated personal protective equipment (gloves, weigh boats, etc.), and any materials used for spill cleanup, in a dedicated, clearly labeled hazardous waste container.
-
The container must be compatible with the chemical waste and have a secure lid.
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as stock solutions (e.g., in DMSO) and experimental media, in a separate, dedicated, and clearly labeled hazardous waste container.
-
The container must be leak-proof and made of a material compatible with the solvents used (e.g., a designated solvent waste container).
-
Crucially, do not mix this compound waste with incompatible chemicals. While specific incompatibilities for this compound are not extensively documented in the provided search results, a general best practice is to avoid mixing different chemical waste streams.
-
-
Sharps Waste:
-
Any sharps contaminated with this compound, such as needles or razor blades, must be disposed of in a designated sharps container that is puncture-resistant and leak-proof.
-
3. Labeling of Waste Containers:
-
All waste containers must be clearly and accurately labeled with the words "Hazardous Waste."
-
The label must include the full chemical name ("this compound" or "Staurosporine aglycone"), the concentration (if in solution), and the primary solvent (e.g., DMSO).
-
Indicate the relevant hazard pictograms (e.g., GHS07 for harmful/irritant).[2]
4. Storage of Waste:
-
Store hazardous waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is well-ventilated.
-
Keep waste containers closed except when adding waste.
5. Final Disposal:
-
Under no circumstances should this compound waste be disposed of down the drain or in the regular trash. [2]
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the proper disposal of this compound.
References
Personal protective equipment for handling K-252C
For Researchers, Scientists, and Drug Development Professionals: Your Comprehensive Resource for the Safe Handling and Disposal of K-252C.
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a potent protein kinase C (PKC) inhibitor. Adherence to these procedures is essential to ensure personnel safety and maintain a compliant laboratory environment.
Immediate Safety Information
This compound is a hazardous substance that requires careful handling. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.
Hazard Identification and Precautionary Measures:
| Hazard Statement | Precautionary Measures |
| H302: Harmful if swallowed | Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. If swallowed, call a poison center or doctor/physician if you feel unwell. Rinse mouth. |
| H319: Causes serious eye irritation | Wear protective gloves, clothing, eye protection, and face protection. If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |
Source: this compound Safety Data Sheet[1]
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory when handling this compound to prevent exposure.
| PPE Category | Specifications and Procedures |
| Gloves | Double Gloving Required. Wear two pairs of chemotherapy-tested nitrile gloves. The outer glove should be disposed of immediately after handling the compound. The inner glove should be removed and disposed of after completing the task. Look for gloves that meet the ASTM D6978-05 standard for resistance to chemotherapy drug permeation.[2][3][4] |
| Gown | A disposable, poly-coated, long-sleeved gown that is cuffed and ties in the back is required. This provides a barrier against splashes and aerosolized particles. |
| Eye/Face Protection | Chemical splash goggles and a face shield are required, especially when handling the solid compound or preparing solutions where splashing is a risk. |
| Respiratory Protection | When handling the powdered form of this compound outside of a containment device, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of airborne particles. |
Operational Plan: Safe Handling Workflow
All work with this compound, both in solid and solution form, should be conducted in a designated area within a Containment Primary Engineering Control (C-PEC), such as a Class II Biological Safety Cabinet (BSC) or a fume hood, to minimize exposure.
Disposal Plan
This compound and all materials that have come into contact with it are considered cytotoxic waste and must be disposed of according to institutional and local regulations.
Step-by-Step Disposal Procedure:
-
Segregation at the Point of Use:
-
Sharps: All needles, syringes, and glass vials used with this compound must be placed in a designated, puncture-proof, purple-lidded sharps container labeled "Cytotoxic Waste".
-
Solid Waste: Contaminated PPE (gloves, gown), absorbent pads, and other solid materials should be placed in a thick, leak-proof, plastic bag or a rigid container clearly labeled with the cytotoxic waste symbol.[5][6]
-
Liquid Waste: Unused stock solutions or cell culture media containing this compound should be collected in a sealed, leak-proof container, clearly labeled as "Cytotoxic Liquid Waste" with the chemical name.
-
-
Labeling: All waste containers must be clearly marked with the universal cytotoxic symbol and the words "Cytotoxic Waste".
-
Storage: Store cytotoxic waste in a designated, secure area away from general lab traffic until it is collected by authorized personnel.
-
Final Disposal: The final disposal method for cytotoxic waste is typically high-temperature incineration.[7] This must be handled by a licensed hazardous waste disposal company.
Experimental Protocol: Inhibition of Protein Kinase C in Cell Culture
This protocol provides a general framework for utilizing this compound as a PKC inhibitor in a cell-based assay.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate cell line (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered tips
-
Cell culture plates (e.g., 96-well)
Procedure:
-
Prepare this compound Stock Solution:
-
In a Class II BSC, weigh the desired amount of this compound powder.
-
Dissolve the powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM). Mix thoroughly by vortexing.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store at -20°C.
-
-
Cell Seeding:
-
Plate your cells of interest in a suitable cell culture plate at a density that allows for optimal growth during the experiment.
-
Incubate the cells overnight under standard conditions (e.g., 37°C, 5% CO2) to allow for attachment.
-
-
Treatment with this compound:
-
On the day of the experiment, thaw an aliquot of the this compound stock solution.
-
Prepare serial dilutions of the this compound stock solution in complete cell culture medium to achieve the desired final concentrations for your experiment. It is advisable to perform a dose-response curve to determine the optimal concentration.
-
Include a vehicle control (medium with the same concentration of DMSO used in the highest this compound treatment group).
-
Carefully remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
-
Incubation and Analysis:
-
Incubate the cells for the desired period (e.g., 1, 6, 24 hours) depending on the specific aims of your experiment.
-
Following incubation, proceed with your downstream analysis, such as a cell viability assay, Western blot for phosphorylated proteins, or a functional assay.
-
This compound Signaling Pathway Inhibition
This compound is a known inhibitor of Protein Kinase C (PKC), a key enzyme in many signal transduction pathways that regulate cell growth, differentiation, and apoptosis.
References
- 1. danielshealth.ca [danielshealth.ca]
- 2. gloves.com [gloves.com]
- 3. Choosing the Right Gloves for Cytotoxic Agents: A Comprehensive Checklist [shieldscientific.com]
- 4. spinadental.com [spinadental.com]
- 5. sharpsmart.co.uk [sharpsmart.co.uk]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
